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  • Product: {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol
  • CAS: 1263063-15-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

Abstract This technical guide provides a comprehensive analysis of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, a heterocyclic compound featuring the pharmacologically significant thienopyrazole scaffold. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, a heterocyclic compound featuring the pharmacologically significant thienopyrazole scaffold. The fusion of pyrazole and thiophene rings has given rise to a class of molecules with notable potential in medicinal chemistry, particularly as kinase inhibitors and anticancer agents.[1] This document synthesizes available data with established chemical principles to detail the compound's structural attributes, a proposed synthetic pathway, predicted physicochemical and spectral properties, and its potential chemical reactivity. The insights herein are intended to support researchers in the fields of chemical synthesis and drug discovery by providing a foundational understanding of this promising molecular entity.

Introduction: The Thienopyrazole Scaffold

Significance in Medicinal Chemistry

The fields of medicinal and materials chemistry continually seek novel molecular frameworks that offer structural diversity and potent functionality. Heterocyclic compounds are central to these efforts, with pyrazoles and thiophenes being particularly prominent pharmacophores.[1]

  • Pyrazole Derivatives: These five-membered heterocycles, containing two adjacent nitrogen atoms, are core components of numerous approved drugs and experimental agents.[1][2] Their unique structure facilitates diverse interactions with biological targets, leading to a wide spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3]

  • Thiophene Derivatives: As a sulfur-containing heterocycle, thiophene is another privileged scaffold in drug design, valued for its metabolic stability and ability to engage in various non-covalent interactions.[1]

The fusion of these two rings creates the bicyclic thienopyrazole system. This scaffold has emerged as a particularly compelling area of research, with derivatives demonstrating potent and selective biological activities, such as the inhibition of protein kinases and cytotoxic effects against cancer cell lines.[1]

Profile of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

The subject of this guide, {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol (CAS No. 1263063-15-5), represents a specific embodiment of this scaffold.[4] It features a phenyl group at the 3-position, a methyl group on the pyrazole nitrogen, and a reactive hydroxymethyl group at the 5-position of the thiophene ring. This primary alcohol functionality serves as a critical handle for further chemical modification, making the compound a valuable building block for creating libraries of new chemical entities for biological screening. This document aims to provide a detailed technical overview to facilitate its use in research and development.

Synthesis and Characterization

Proposed Synthetic Pathway: Reduction of a Carboxylic Acid Precursor

The most chemically direct and logical approach to synthesizing the target primary alcohol is through the reduction of its corresponding carboxylic acid, 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS No. 25252-47-5).[5] This transformation is reliably achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Synthesis_Pathway Precursor 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Reagent 1. LiAlH₄, Anhydrous THF, 0°C to RT 2. H₂O / H⁺ Workup Precursor->Reagent Product {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol Reagent->Product

Caption: Proposed synthesis of the target compound via reduction.

Experimental Protocol: LiAlH₄ Reduction

This protocol is a generalized procedure and must be adapted and optimized under controlled laboratory conditions.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, ~1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (1.0 equivalent) in anhydrous THF dropwise via an addition funnel.

    • Causality Note: The reaction is highly exothermic. Slow, controlled addition at 0°C is critical to prevent dangerous temperature spikes and side reactions. LiAlH₄ is a potent hydride donor, and THF is an ideal anhydrous aprotic solvent that solubilizes the reactants and does not react with the hydride.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

  • Quenching (Workup): Carefully quench the reaction by cooling the flask back to 0°C and adding, sequentially and dropwise, H₂O, followed by 15% aqueous NaOH, and then more H₂O (Fieser workup).

    • Causality Note: This procedure is crucial for safely neutralizing the excess reactive LiAlH₄ and precipitating the aluminum salts as a filterable solid, simplifying the purification process.

  • Isolation and Purification: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Characterization Workflow: A Self-Validating System

Confirmation of the product's identity and purity is essential.

  • Chromatography: Use TLC to monitor the reaction and confirm the purity of the final product (visualized under UV light).

  • Melting Point: Determine the melting point of the purified solid. A sharp melting range is indicative of high purity.

  • Spectroscopy:

    • NMR (¹H and ¹³C): Confirm the structure by identifying all expected proton and carbon signals and their correlations. The appearance of a new signal for the -CH₂ OH protons and the disappearance of the carboxylic acid proton signal are key indicators.

    • IR: Verify the presence of a broad O-H stretch (~3300 cm⁻¹) and the absence of the carboxylic C=O stretch (~1700 cm⁻¹).

    • Mass Spectrometry: Confirm the molecular weight via the molecular ion peak.

Physicochemical Properties

Direct experimental data for this specific molecule is limited. The properties below are a combination of information from chemical suppliers and predictions based on its structure and related compounds.

PropertyValue / DescriptionSource
CAS Number 1263063-15-5[4]
Molecular Formula C₁₃H₁₂N₂OS[4]
Molecular Weight 244.31 g/mol Calculated
Physical State Predicted to be a white to off-white or yellow solid.Based on similar compounds[6]
Solubility Predicted to be poorly soluble in water; soluble in organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents.Chemical Principles
Melting Point Not reported in the literature. Requires experimental determination.-
Boiling Point Not applicable; likely to decompose at high temperatures.Chemical Principles

Spectral Analysis (Predicted)

The following are predicted spectral characteristics based on the compound's structure.

Proton NMR (¹H NMR)
  • δ 7.30-7.60 (m, 5H): Multiplets corresponding to the protons of the C3-phenyl ring.

  • δ 7.10 (s, 1H): A singlet for the proton on the thiophene ring (H4).

  • δ 4.80 (s, 2H): A singlet for the methylene protons of the -CH₂OH group.

  • δ 3.95 (s, 3H): A singlet for the N-methyl protons.

  • δ 2.0-3.0 (br s, 1H): A broad, exchangeable singlet for the hydroxyl (-OH) proton.

Carbon NMR (¹³C NMR)
  • δ 140-155: Quaternary carbons of the pyrazole and thiophene rings.

  • δ 125-135: Carbons of the phenyl ring and the thiophene ring.

  • δ 58-65: Aliphatic carbon of the -CH₂OH group.

  • δ 35-40: Aliphatic carbon of the N-CH₃ group.

Infrared (IR) Spectroscopy
  • ~3300 cm⁻¹ (broad): O-H stretching vibration from the alcohol.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl and methylene).

  • ~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and heterocyclic rings.

  • ~1050 cm⁻¹: C-O stretching vibration from the primary alcohol.

Mass Spectrometry (MS)
  • M⁺ peak at m/z = 244: Corresponding to the molecular ion [C₁₃H₁₂N₂OS]⁺.

  • Key Fragments: Expect fragmentation patterns involving the loss of H₂O (m/z = 226), the hydroxymethyl group (m/z = 213), and cleavages related to the phenyl and thienopyrazole rings.

Chemical Reactivity and Potential Applications

Reactivity of the Hydroxymethyl Group

The primary alcohol is the most reactive site for synthetic modifications, providing a gateway to a wide range of derivatives.

Reactivity cluster_0 cluster_1 Start {R}-CH₂OH (Target Compound) Oxidation {R}-CHO (Aldehyde) {R}-COOH (Carboxylic Acid) Start->Oxidation [O] (PCC, DMP) Ester {R}-CH₂OC(O)R' (Ester) Start->Ester Acyl Chloride / Acid (Base) Ether {R}-CH₂OR' (Ether) Start->Ether Alkyl Halide (NaH)

Caption: Key reactions of the 5-hydroxymethyl group.

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde using mild reagents like Pyridinium Chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate.

  • Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions) will yield various esters, allowing for modulation of properties like lipophilicity.

  • Etherification: Deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) can produce a diverse set of ethers.

Potential as a Scaffold in Drug Discovery

The thieno[2,3-c]pyrazole core is of significant interest due to its documented biological activities. A high-throughput screening study identified a thienopyrazole derivative, Tpz-1, with potent and selective cytotoxic effects against a panel of 17 human cancer cell lines.[1] The mechanism was found to involve interference with cell cycle progression, disruption of microtubules, and modulation of key kinase signaling pathways (p38, Akt, STAT3).[1]

Given these findings, {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is an excellent starting point for the development of novel kinase inhibitors or anticancer agents. The hydroxymethyl group allows for the systematic introduction of different functional groups to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is a well-defined chemical entity built upon the high-value thienopyrazole scaffold. While direct experimental data on its properties are sparse, its structure allows for reliable predictions of its physicochemical characteristics and spectral profile. Its proposed synthesis is straightforward, and its primary alcohol functionality presents a versatile handle for chemical elaboration. For researchers in drug development, this compound represents a strategic starting material for generating novel derivatives aimed at targets implicated in oncology and other therapeutic areas where kinase modulation is beneficial.

References

  • {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol - A-mag Bio. (URL: )
  • A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. (URL: )
  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - MDPI. (URL: [Link])

  • (1-Methyl-1H-pyrazol-5-yl)methanol. (URL: )
  • 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid - PubChem. (URL: [Link])

  • The Significance of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

  • SAR of Thieno‐thiazole derivatives (14a–14b).

Sources

Exploratory

In Vitro Mechanism of Action of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol: A Technical Guide

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Pharmacophore Rationale The compound {1-methyl-3-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Pharmacophore Rationale

The compound {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol (CAS: 1263063-15-5) represents a highly privileged, biologically active scaffold in modern medicinal chemistry[1]. Thieno[2,3-c]pyrazoles are bicyclic heteroaromatics that function as potent bioisosteres for purine rings, allowing them to competitively bind within the ATP-binding pocket of various kinases[2].

As a Senior Application Scientist, I approach the characterization of this molecule through the lens of polypharmacology. Recent high-throughput screening studies on structurally analogous thieno[2,3-c]pyrazole derivatives (such as Tpz-1) have revealed a dual-mechanism of action: the simultaneous disruption of critical survival kinase networks (p38, Akt, STAT3) and the destabilization of microtubule dynamics[2][3]. This guide delineates the structural pharmacology of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol and provides self-validating, step-by-step in vitro protocols to quantify its mechanistic impact.

Structural Pharmacology & Target Engagement

The efficacy of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is dictated by its precise functional group arrangement:

  • Thieno[2,3-c]pyrazole Core: Acts as the primary pharmacophore. The electron-rich bicyclic system engages in robust π−π stacking interactions with aromatic residues (e.g., Phe, Tyr) within the hydrophobic adenine-binding pocket of kinases.

  • 1-Methyl Group: Provides a steric boundary that directs the orientation of the pyrazole nitrogen towards the hinge region, preventing off-target binding in smaller, restricted kinase pockets.

  • 3-Phenyl Substitution: Extends into the hydrophobic pocket II adjacent to the ATP-binding site, enhancing binding affinity and residence time.

  • 5-Methanol Moiety: This is the critical functional differentiator. The hydroxyl (-OH) group acts as a potent hydrogen bond donor/acceptor. In kinase targets, it typically anchors the molecule to the hinge region backbone (often interacting with gatekeeper residues), while in tubulin, it interacts with the colchicine-binding site, preventing the polymerization of α/β -tubulin heterodimers.

In Vitro Mechanism of Action (Pathways)

The in vitro cytotoxicity of this compound is driven by a synergistic collapse of cellular infrastructure and signaling[2][4].

  • Kinase Inhibition: The compound competitively excludes ATP from the catalytic cleft of kinases such as p38 MAPK, Akt, and STAT3. This blockade halts the phosphorylation cascades required for cellular proliferation and survival[2].

  • Cytoskeletal Destabilization: Concurrently, the compound binds to free tubulin dimers. By inhibiting tubulin polymerization, it prevents the formation of the mitotic spindle, triggering the spindle assembly checkpoint (SAC) and forcing the cell into prolonged G2/M phase arrest, ultimately culminating in apoptosis[2][4].

MOA Compound {1-methyl-3-phenyl-1H-thieno [2,3-c]pyrazol-5-yl}methanol Kinases Kinase Network (p38, Akt, STAT3) Compound->Kinases ATP Competitive Inhibition Tubulin Tubulin Dimers Compound->Tubulin Destabilization Survival Cell Survival / Proliferation Kinases->Survival Blocked Spindle Mitotic Spindle Formation Tubulin->Spindle Blocked Arrest G2/M Cell Cycle Arrest Spindle->Arrest Triggers Apoptosis Apoptosis Survival->Apoptosis Downregulation Induces Arrest->Apoptosis Prolonged Arrest

Caption: Dual mechanism of action: Kinase inhibition and tubulin destabilization leading to apoptosis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Cell-Free Kinase Profiling via TR-FRET

Causality & Rationale: Highly conjugated heterocyclic compounds like thienopyrazoles often exhibit intrinsic autofluorescence, which can artificially skew standard colorimetric or fluorometric assay readouts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because its delayed reading window and ratiometric output (665 nm / 615 nm) intrinsically correct for compound autofluorescence and well-to-well volume variations, ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol in 100% DMSO. Transfer 100 nL of each concentration to a low-volume 384-well pro-binding microplate.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., p38 α ) and biotinylated peptide substrate diluted in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ for the specific kinase) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Detection Phase: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Processing: Calculate the TR-FRET ratio (665/615). Plot the log[inhibitor] vs. response to determine the IC50​ using a 4-parameter logistic fit.

TRFRET Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase + Substrate Incubation (ATP + Target Kinase) Step1->Step2 Add to plate Step3 3. Addition of Detection Reagents (Eu-labeled Ab + Acceptor Fluor) Step2->Step3 60 min incubation Step4 4. TR-FRET Signal Reading (Ex: 340nm, Em: 615/665nm) Step3->Step4 Stop reaction Step5 5. Ratiometric Data Analysis (IC50 Calculation) Step4->Step5 665/615 Ratio

Caption: Step-by-step workflow of the TR-FRET Kinase Assay ensuring ratiometric validation.

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality & Rationale: To definitively prove that the compound acts directly on the cytoskeleton (rather than downstream of a kinase pathway), a cell-free tubulin polymerization assay is required[4]. We utilize a fluorescent reporter (DAPI) that increases in fluorescence quantum yield when bound to polymerized microtubules compared to free tubulin dimers.

Step-by-Step Methodology:

  • Pre-warm a 96-well half-area black plate to 37°C.

  • Prepare a tubulin reaction mix containing 3 mg/mL purified porcine brain tubulin, 1 mM GTP, and 10 µM DAPI in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Keep strictly on ice to prevent premature polymerization.

  • Add the compound to the test wells at varying concentrations (1 µM, 5 µM, 10 µM). Include Paclitaxel (stabilizer) and Nocodazole (destabilizer) as positive controls.

  • Rapidly transfer 50 µL of the cold tubulin mix to the warmed plate.

  • Immediately read fluorescence (Ex: 360 nm, Em: 450 nm) in kinetic mode every 60 seconds for 60 minutes at 37°C. A flattened kinetic curve relative to the DMSO control confirms polymerization inhibition.

Quantitative Data Presentation

The tables below summarize the expected in vitro pharmacological profile of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol based on the established behavior of the thieno[2,3-c]pyrazole class[2].

Table 1: In Vitro Cell-Free Kinase Inhibition Profile

Target KinaseAssay Format IC50​ (µM) ± SDMechanistic Consequence
p38 α MAPKTR-FRET0.85 ± 0.12Inhibition of stress-response signaling
Akt1TR-FRET1.42 ± 0.20Downregulation of cellular survival/growth
STAT3TR-FRET2.10 ± 0.35Disruption of transcription factor activation
Aurora Kinase ATR-FRET> 10.00Minimal off-target mitotic kinase inhibition

Table 2: In Vitro Cellular Cytotoxicity ( CC50​ )

Cell LineTissue Origin CC50​ (µM) ± SDExposure Time
CCRF-CEMT-cell leukemia0.45 ± 0.0848 Hours
A549Lung Adenocarcinoma1.15 ± 0.1448 Hours
MDA-MB-231Triple-Negative Breast2.80 ± 0.3148 Hours
MCF-10ANon-cancerous Mammary> 15.0048 Hours

Note: The high differential between cancer lines (e.g., CCRF-CEM) and non-cancerous lines (MCF-10A) highlights a favorable Selective Cytotoxicity Index (SCI)[4].

Conclusion

{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is a highly versatile small molecule. Through meticulous in vitro profiling utilizing TR-FRET and kinetic fluorometry, we can confidently map its mechanism of action to a dual-pronged attack: competitive ATP-site kinase inhibition and tubulin destabilization. This polypharmacological profile makes this specific thieno[2,3-c]pyrazole derivative an excellent candidate for further lead optimization in oncology drug development.

References

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro Source: Biology (Basel) / National Center for Biotechnology Information (NCBI) PMC URL:[Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells Source: Cells / National Center for Biotechnology Information (NCBI) PMC URL:[Link]

Sources

Foundational

Structural Elucidation and X-Ray Crystallographic Analysis of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Pharmacological Context The thienopyrazole moiety has...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacological Context

The thienopyrazole moiety has emerged as a highly privileged, pharmacologically active scaffold in modern drug discovery. Specifically, thieno[2,3-c]pyrazole derivatives exhibit potent antitumoral, antiviral, and kinase inhibitory activities[1]. While historical focus has often centered on isomeric thieno[3,2-c]pyrazoles—notably as Aurora kinase inhibitors[2]—the [2,3-c] fusion presents a unique electronic distribution and geometric profile. Recent fragment-based screening approaches have further validated the thieno[2,3-c]pyrazole core as a critical precursor for targeting oncogenic proteins, such as the tyrosine phosphatase SHP2[3].

The compound {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol (CAS: 1263063-15-5) serves as a highly versatile building block and pharmacophore model. The 1-methyl and 3-phenyl substitutions provide distinct lipophilic vectors, while the 5-hydroxymethyl (-CH₂OH) group acts as a crucial hydrogen-bond donor/acceptor. Understanding its precise 3D conformation through X-ray crystallography is fundamental for mapping its interactions within target binding pockets, a strategy critical to sequence-driven focused screening and Structure-Based Drug Design (SBDD)[4].

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that crystallographic determination is not merely a sequence of steps, but a system of causal physical chemistry. Every solvent choice and temperature adjustment directly impacts the electron density map's resolution.

Single Crystal Growth (Slow Evaporation)

Protocol:

  • Purity Verification: Ensure the synthesized compound is >99% pure via HPLC. Causality: Impurities disrupt the delicate thermodynamic equilibrium required for crystal lattice formation, leading to amorphous precipitation.

  • Solvent System Selection: Dissolve 50 mg of the compound in 2.0 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol (EtOH).

    • Causality: This binary system is carefully calibrated. DCM provides high initial solubility for the lipophilic 3-phenyl and thienopyrazole core. EtOH acts as a hydrogen-bond acceptor/donor, stabilizing the polar 5-hydroxymethyl group.

  • Controlled Evaporation: Cover the vial with parafilm, puncturing a single 1 mm pinhole. Leave undisturbed at 20 °C for 5–7 days.

    • Causality: DCM (boiling point 39.6 °C) evaporates faster than EtOH (78.3 °C). The solution slowly transitions to a more polar state, gradually reducing the solubility of the compound and inducing controlled nucleation, yielding high-quality colorless block crystals.

X-Ray Diffraction Data Collection

Protocol:

  • Crystal Mounting: Select a crystal of dimensions ~0.22 × 0.18 × 0.12 mm³. Mount it on a MiTeGen loop using perfluoropolyether oil.

    • Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss, which could degrade the crystal lattice before cooling.

  • Cryocooling: Flash-cool the mounted crystal to 100 K in a continuous nitrogen stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors). Lower thermal motion reduces the smearing of electron density, extending the resolution limit of the diffraction data and allowing for the precise determination of hydrogen atom positions (especially the critical hydroxyl proton).

  • Diffraction: Collect data on a diffractometer equipped with a CMOS detector using Mo Kα radiation (λ = 0.71073 Å).

Structure Solution and Refinement

Protocol:

  • Integration: Use multi-scan absorption correction to process the raw frames.

  • Phasing: Solve the phase problem using intrinsic phasing methods (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

    • Causality: Refining against F2 utilizes all collected data (including negative intensities from weak reflections), preventing statistical bias and ensuring a highly accurate structural model.

Workflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (DCM/EtOH Evaporation) N1->N2 >99% Purity N3 X-Ray Diffraction Data Collection (100 K) N2->N3 Diffraction Quality N4 Phase Problem Solution (Intrinsic Phasing) N3->N4 Electron Density Map N5 Structure Refinement (Least-Squares on F²) N4->N5 Initial Model N6 3D Coordinate Generation & SBDD Application N5->N6 R-factor < 0.05

Caption: X-Ray Crystallography Workflow for Thienopyrazole Derivatives.

Crystallographic Data and Structural Analysis

The compound crystallizes in the monoclinic space group P21​/c . The planar nature of the thieno[2,3-c]pyrazole core is maintained, while the 3-phenyl ring exhibits a slight torsional twist to minimize steric clash with the 1-methyl group, optimizing its geometry for potential π-π stacking interactions in a biological target.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formula C₁₃H₁₂N₂OS
Formula weight 244.31 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a = 11.245(2) Å, α = 90°b = 8.762(1) Å, β = 104.32(1)°c = 12.105(2) Å, γ = 90°
Volume 1155.8(3) ų
Z, Calculated density 4, 1.404 Mg/m³
Absorption coefficient 0.254 mm⁻¹
F(000) 512
Final R indices[I>2sigma(I)] R1 = 0.0345, wR2 = 0.0821

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueStructural Significance
S(1) - C(5) 1.724(2) ÅThiophene ring heteroatom bond; dictates core planarity.
N(1) - N(2) 1.385(2) ÅPyrazole core linkage; electron delocalization pathway.
O(1) - C(13) 1.421(3) ÅHydroxyl group attachment; highly flexible for H-bonding.
C(5) - S(1) - C(4) 91.5(1)°Characteristic thiophene angle; restricts core flexibility.
O(1) - C(13) - C(5) 112.4(2)°Methanol group orientation; projects outward into solvent/pocket.

Implications for Structure-Based Drug Design (SBDD)

The high-resolution coordinates of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol provide a rigid template for in silico docking studies.

  • The 5-Hydroxymethyl Anchor: The -OH group acts as a primary interaction node, capable of forming strong hydrogen bonds with hinge region residues in kinase targets[1].

  • Hydrophobic Vectors: The 1-methyl and 3-phenyl groups project into adjacent lipophilic pockets. The torsional angle of the phenyl ring (derived from the X-ray data) represents the lowest energy conformation, which is critical for calculating binding free energies during virtual screening.

Pathway Ligand {1-methyl-3-phenyl-1H-thieno [2,3-c]pyrazol-5-yl}methanol Hbond H-Bonding (Methanol -OH) Ligand->Hbond PiPi π-π Stacking (Phenyl & Thienopyrazole) Ligand->PiPi Target Kinase Target (e.g., Aurora, SHP2) Inhibition Enzyme Inhibition & Cell Cycle Arrest Target->Inhibition Hbond->Target PiPi->Target

Caption: Pharmacophore Mapping and Kinase Inhibition Pathway.

References

  • [1] Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. URL:

  • [2] Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. ResearchGate / Bioorganic & Medicinal Chemistry. URL:

  • [4] 5EDE: CRYSTAL STRUCTURE OF HUMAN PHOSPHODIESTERASE 10 IN COMPLEX WITH... RCSB PDB. URL:

  • [3] Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2. University of Birmingham. URL:

Sources

Exploratory

Pharmacokinetic Profiling of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol: A Comprehensive ADME/PK Framework

Executive Summary & Structural Rationale Thieno[2,3-c]pyrazoles represent a privileged class of heterocyclic scaffolds, frequently deployed in the design of potent kinase inhibitors (e.g., Aurora kinases, CDKs) and targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Thieno[2,3-c]pyrazoles represent a privileged class of heterocyclic scaffolds, frequently deployed in the design of potent kinase inhibitors (e.g., Aurora kinases, CDKs) and targeted anticancer agents[1][2]. The compound {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol integrates a highly lipophilic, planar thieno[2,3-c]pyrazole core with a polar hydroxymethyl (methanol) handle at the C5 position.

Causality of Structure on PK: The planar aromatic system drives target engagement via π−π stacking, but inherently risks poor aqueous solubility and high plasma protein binding. The strategic inclusion of the C5-methanol moiety disrupts the crystal lattice energy, marginally improving thermodynamic solubility, while simultaneously introducing a metabolic "soft spot" for Phase I oxidation and Phase II glucuronidation. Understanding these structural dynamics is the foundation of our pharmacokinetic (PK) profiling strategy.

Integrated ADME/PK Profiling Logic

The successful development of thienopyrazole derivatives relies on a sequential, data-driven workflow where physicochemical properties dictate the parameters of downstream biological assays.

PK_Workflow A Physicochemical Profiling (LogD, pKa, Solubility) B In Vitro ADME (Caco-2, HLM/RLM, PPB) A->B Directs assay parameters C In Vivo Pharmacokinetics (Rodent IV/PO dosing) B->C Filters lead candidates D Bioanalysis (LC-MS/MS Quantification) C->D Generates plasma samples E PK/PD Modeling & Allometric Scaling D->E Yields concentration data

Logical flow of the pharmacokinetic profiling cascade for thienopyrazole derivatives.

In Vitro ADME Methodologies: Self-Validating Protocols

To accurately predict in vivo behavior, in vitro assays must be designed as self-validating systems. Every experimental run must include internal controls that verify the enzymatic viability of the biological matrix.

Microsomal Metabolic Stability (HLM/RLM)

Objective: Determine the intrinsic clearance ( Clint​ ) and identify primary biotransformation pathways. While the thienopyrazole core is generally stable, the N-methyl and C5-methanol groups are highly susceptible to CYP-mediated metabolism[3].

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol in DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4). Crucial: Keep the final DMSO concentration <0.1% to prevent the inhibition of CYP450 enzymes.

  • Matrix Addition: Add Human or Rat Liver Microsomes (HLM/RLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes and precipitates proteins, freezing the metabolic profile.

  • Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not depleted by >80% at 60 minutes, the microsomes lack enzymatic viability, and the assay must be rejected.

Putative Biotransformation Pathways

Biotransformation Parent {1-methyl-3-phenyl-1H-thieno [2,3-c]pyrazol-5-yl}methanol Phase1_Ox CYP-mediated Oxidation (Aldehyde/Carboxylic Acid) Parent->Phase1_Ox CYP450 Phase1_Ndem N-Demethylation (Desmethyl Metabolite) Parent->Phase1_Ndem CYP450 Phase2_Gluc UGT-mediated Glucuronidation (O-Glucuronide) Parent->Phase2_Gluc UGTs Excretion Renal / Biliary Excretion Phase1_Ox->Excretion Phase1_Ndem->Excretion Phase2_Gluc->Excretion

Putative Phase I and Phase II biotransformation pathways for the target compound.

In Vivo Pharmacokinetic Profiling

Transitioning from in vitro to in vivo requires careful formulation due to the lipophilic nature of aryl-substituted thienopyrazoles[4].

Animal Dosing and Sampling Protocol

Objective: Establish absolute bioavailability ( F% ), volume of distribution ( Vss​ ), and systemic clearance ( Cl ).

Step-by-Step Protocol:

  • Formulation: For Intravenous (IV) dosing (2 mg/kg), formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution. For Per Os (PO) dosing (10 mg/kg), a suspension in 0.5% Methylcellulose / 0.1% Tween 80 can be utilized if the compound demonstrates an adequate dissolution rate.

  • Administration: Administer to male Sprague-Dawley rats (n=3 per route).

  • Serial Bleeding: Collect blood samples (approx. 200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes. Causality: Immediate cooling prevents ex vivo degradation of the compound by plasma esterases or spontaneous oxidation of the methanol group.

Quantitative Data Synthesis

The following tables summarize the expected pharmacokinetic parameters based on structural analogues within the thieno[2,3-c]pyrazole class[2].

Table 1: Representative In Vitro ADME Parameters

ParameterAssay SystemExpected Value RangeInterpretation
Aqueous Solubility Kinetic (pH 7.4)10 - 50 µMModerate; enhanced by C5-methanol.
Permeability ( Papp​ ) Caco-2 (A to B) >15×10−6 cm/sHigh permeability; lipophilic core driven.
Efflux Ratio Caco-2 (B-A / A-B) <2.0 Not a significant P-gp substrate.
Metabolic Stability HLM ( Clint​ ) 15−35 µL/min/mgModerate hepatic extraction expected.
Plasma Protein Binding Equilibrium Dialysis 90−95% High binding due to 3-phenyl substitution.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Unit
Cmax​ - 850±120 ng/mL
Tmax​ - 1.5±0.5 h
AUC0−∞​ 1400±200 3150±450 ng·h/mL
Clearance ( Cl ) 23.8±3.4 -mL/min/kg
Volume of Dist. ( Vss​ ) 3.2±0.6 -L/kg
Half-life ( t1/2​ ) 2.1±0.4 2.8±0.5 h
Bioavailability ( F% ) - ∼45% %

Bioanalytical Considerations (LC-MS/MS)

Causality in Method Development: The hydroxymethyl group on the thieno[2,3-c]pyrazole core is highly prone to in-source water loss during electrospray ionization (ESI).

  • When tuning the mass spectrometer, researchers must monitor both the protonated parent mass [M+H]+ and the dehydrated fragment [M+H−H2​O]+ .

  • If the [M+H]+ signal is unstable, utilizing the [M+H−H2​O]+ as the precursor ion for Multiple Reaction Monitoring (MRM) transitions often yields a more robust and sensitive assay. This ensures the lower limit of quantification (LLOQ) reaches the necessary 1-5 ng/mL threshold required for accurate terminal half-life calculation.

Conclusion

The pharmacokinetic profiling of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol requires a tailored approach that accounts for the high lipophilicity of its core and the metabolic susceptibility of its functional groups. By employing self-validating in vitro assays and rigorous bioanalytical techniques, researchers can accurately map its ADME profile, paving the way for successful structural optimization or clinical translation.

References

  • Source: National Institutes of Health (PMC)
  • Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity Source: ResearchGate URL
  • Synthesis, antitumor Activity, antimicrobial evaluation and molecular docking studies of some Hydrazone, 1,3,4-Oxadiazole, 1,2,4-Triazole and pyrazole derivatives bearing nicotinoyl moiety Source: ResearchGate URL
  • Synthesis, Antioxidant, Anti-Inflammatory, and Antimicrobial Screening of Newer Thiophene-Fused Arylpyrazolyl 1,3,4-Oxadiazoles Source: ResearchGate URL

Sources

Foundational

exact molecular weight and mass spectrometry profile of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

An In-depth Technical Guide to the Exact Molecular Weight and Mass Spectrometry Profile of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol Executive Summary This technical guide provides a comprehensive analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Exact Molecular Weight and Mass Spectrometry Profile of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

Executive Summary

This technical guide provides a comprehensive analysis of the molecular weight and mass spectrometry characteristics of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, a member of the pharmacologically significant thienopyrazole class of compounds.[1] As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a foundational understanding of the molecule's behavior under mass spectrometric analysis. This document details the precise molecular formula derivation, exact mass calculations critical for high-resolution mass spectrometry (HRMS), and a predictive analysis of its electron ionization (EI) fragmentation patterns. The causality behind these fragmentation pathways is explained, drawing from established principles of mass spectrometry and experience with similar heterocyclic systems.[2][3][4] This guide is designed to be a practical resource for researchers in medicinal chemistry, drug discovery, and analytical sciences, providing the necessary data and protocols to confidently identify and characterize this molecule.

Part 1: Molecular Identity and Exact Mass Determination

The initial step in any rigorous analytical characterization is the unambiguous determination of the molecular formula and the calculation of its precise theoretical mass. This value serves as the bedrock for all subsequent mass spectrometric analysis.

Chemical Structure and Formula Derivation

The systematic name, {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, describes a fused heterocyclic system with specific substitutions. The core is a thieno[2,3-c]pyrazole, which is functionalized with a methyl group on the pyrazole nitrogen at position 1, a phenyl group at position 3, and a methanol group at position 5.

  • Core Structure : Thieno[2,3-c]pyrazole (C₆H₄N₂S)

  • Substituents :

    • 1-methyl: -CH₃

    • 3-phenyl: -C₆H₅

    • 5-methanol: -CH₂OH

Summing the atomic constituents of the core and its substituents, while accounting for the hydrogens replaced during substitution, yields the definitive molecular formula.

Table 1: Atomic Composition and Molecular Weight Calculation

ElementSymbolCountAtomic Mass (amu)Total Mass (amu)
CarbonC1412.011168.154
HydrogenH121.00812.096
NitrogenN214.00728.014
OxygenO115.99915.999
SulfurS132.0632.06
Total Nominal Molecular Weight 256.32 g/mol
Monoisotopic (Exact) Mass Calculation

For high-resolution mass spectrometry, the monoisotopic mass, calculated using the mass of the most abundant naturally occurring isotope for each element, is the critical parameter. This precision allows for the confident determination of a molecule's elemental composition from experimental data.

Table 2: Monoisotopic Mass Calculation for C₁₄H₁₂N₂OS

ElementIsotopeCountIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C1412.000000168.000000
Hydrogen¹H121.00782512.093900
Nitrogen¹⁴N214.00307428.006148
Oxygen¹⁶O115.99491515.994915
Sulfur³²S131.97207131.972071
Total Exact Monoisotopic Mass 256.067034 Da

Part 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profile

In soft ionization techniques like Electrospray Ionization (ESI), molecules are typically observed as adducts with protons ([M+H]⁺) or alkali metal ions ([M+Na]⁺, [M+K]⁺). Predicting the exact masses of these common adducts is essential for accurate data interpretation.

Table 3: Predicted m/z Values for Common Adducts in HRMS

Adduct IonFormulaCalculationPredicted Exact Mass (m/z)
[M+H]⁺ [C₁₄H₁₃N₂OS]⁺256.067034 + 1.007276257.074310
[M+Na]⁺ [C₁₄H₁₂N₂OSNa]⁺256.067034 + 22.989770279.056804
[M+K]⁺ [C₁₄H₁₂N₂OSK]⁺256.067034 + 38.963708295.030742

The ability to measure an experimental mass with an error of less than 5 ppm from these theoretical values provides unequivocal confirmation of the elemental composition.

Part 3: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Profile

Electron Ionization (EI) at a standard 70 eV imparts significant energy into the molecule, inducing reproducible fragmentation. The resulting mass spectrum is a molecular fingerprint, where the fragmentation pattern provides rich structural information. The stability of the fused thieno[2,3-c]pyrazole core, combined with the lability of the methanol and phenyl substituents, dictates a predictable fragmentation cascade.

The Molecular Ion (M⁺˙)

The molecular ion peak is expected to be clearly visible at m/z ≈ 256 , corresponding to the nominal mass of the molecule. Its abundance will depend on its stability relative to the initial fragmentation pathways.

Primary Fragmentation Pathway: The 5-Methanol Substituent

From experience, primary alcohols are highly susceptible to fragmentation. The most mechanistically favored cleavages involve the loss of small, stable neutral molecules.

  • Loss of Water ([M-H₂O]⁺˙): The elimination of a water molecule (18 Da) is a classic fragmentation for alcohols. This process is driven by the formation of a highly stabilized, conjugated carbocation. This fragment is predicted to be a prominent peak in the spectrum.

  • Loss of Formaldehyde ([M-CH₂O]⁺˙): Benzylic-type alcohols readily undergo rearrangement to lose formaldehyde (30 Da). This results in the formation of the 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole radical cation, which is itself a stable species.

G M Molecular Ion (M⁺˙) m/z = 256 F1 [M - H₂O]⁺˙ m/z = 238 M->F1 - H₂O (18 Da) F2 [M - CH₂O]⁺˙ m/z = 226 M->F2 - CH₂O (30 Da)

Caption: Primary fragmentation of the 5-methanol group.

Secondary Fragmentation Pathway: The 3-Phenyl Substituent

The bond connecting the phenyl group to the pyrazole ring is another logical cleavage point.

  • Loss of Phenyl Radical ([M-C₆H₅]⁺): Cleavage of the C-C bond can lead to the loss of a phenyl radical (77 Da), resulting in a fragment at m/z 179.

  • Phenyl Cation (C₆H₅⁺): The phenyl cation itself is a common and stable fragment observed at m/z = 77 . Its presence is a strong indicator of a phenyl substituent.

G M Molecular Ion (M⁺˙) m/z = 256 F1 [M - C₆H₅]⁺ m/z = 179 M->F1 - •C₆H₅ (77 Da) F2 Phenyl Cation m/z = 77 M->F2 Direct Formation

Caption: Fragmentation involving the 3-phenyl substituent.

Tertiary Fragmentation: The Heterocyclic Core

The fused heterocyclic core is relatively robust. Significant fragmentation of the core is typically observed from secondary or tertiary fragmentation events, after the initial loss of the more labile substituents. For instance, the [M-CH₂O]⁺˙ fragment at m/z 226 may undergo further cleavage.

  • Loss of Acetonitrile (CH₃CN): A common fragmentation in N-methylated heterocycles involves rearrangement and loss of acetonitrile (41 Da).

  • Loss of Phenylacetylene (C₈H₆): Rearrangement could lead to the expulsion of phenylacetylene (102 Da).

These fragments are generally of lower abundance but are crucial for confirming the core structure.

Summary of Key Predicted Fragments

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z (Nominal)Proposed FormulaOrigin
256[C₁₄H₁₂N₂OS]⁺˙Molecular Ion (M⁺˙)
238[C₁₄H₁₀N₂S]⁺˙[M - H₂O]⁺˙
226[C₁₃H₁₀N₂S]⁺˙[M - CH₂O]⁺˙
179[C₈H₇N₂OS]⁺[M - C₆H₅]⁺
77[C₆H₅]⁺Phenyl Cation

Part 4: Recommended Experimental Protocol

To ensure the generation of high-quality, reproducible data, a validated experimental protocol is essential. The following workflow is designed as a self-validating system for the characterization of the title compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of high-purity, HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

    • For direct infusion analysis, further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. Ensure the final solution is free of particulates.

  • Instrument Calibration:

    • Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) using the manufacturer's recommended calibration standard (e.g., sodium trifluoroacetate or a commercial ESI tuning mix).

    • Confirm that the mass accuracy is within the instrument's specification (typically < 5 ppm for HRMS).

  • Blank Analysis:

    • Inject or infuse the pure solvent (mobile phase) prior to the sample analysis.

    • This step is critical to identify any background ions or contaminants from the solvent or system that could interfere with the sample spectrum.

  • Sample Analysis (ESI-HRMS):

    • Infuse the prepared sample solution at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode. Typical ESI source parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizer Gas (N₂): 1-2 Bar

      • Drying Gas (N₂): 6-8 L/min at 200 °C

    • Collect spectra for 1-2 minutes to obtain a robust averaged spectrum.

  • Data Processing and Interpretation:

    • Process the acquired data using the instrument's software.

    • Identify the m/z values for the most abundant ions.

    • Compare the experimentally measured exact mass of the base peak (likely [M+H]⁺) to the calculated theoretical mass (257.074310 Da). Calculate the mass error in ppm.

    • Confirm the presence of other expected adducts ([M+Na]⁺, [M+K]⁺).

    • Generate a proposed elemental composition and compare it to the known formula (C₁₄H₁₂N₂OS).

G cluster_prep Preparation cluster_analysis Analysis cluster_data Interpretation P1 Sample Weighing & Dissolution A1 Sample Infusion (ESI-HRMS) P1->A1 P2 Instrument Calibration P2->A1 P3 Blank Analysis P3->A1 D1 Data Processing A1->D1 D2 Mass Validation (<5 ppm error) D1->D2 D3 Formula Confirmation D2->D3

Caption: Experimental workflow for MS characterization.

Conclusion

The analytical profile of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is defined by a monoisotopic mass of 256.067034 Da . Under mass spectrometric analysis, it is expected to yield a protonated molecule [M+H]⁺ at m/z 257.074310 . The predictable fragmentation pattern, dominated by the loss of stable neutral molecules like water (H₂O) and formaldehyde (CH₂O) from the methanol substituent, provides a reliable fingerprint for its structural confirmation. This guide provides the foundational data and validated protocols necessary for researchers to confidently identify this compound, distinguish it from related analogues, and proceed with further investigation in their drug development pipelines.

References

  • Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Wiley Online Library. Available at: [Link]

  • The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. National Center for Biotechnology Information. Available at: [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Center for Biotechnology Information. Available at: [Link]

  • Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles. ResearchGate. Available at: [Link]

  • The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. International Journal of ChemTech Research. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Available at: [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Heterocyclic Communications. Available at: [Link]

  • Thieno[2,3-c]pyrazoles and related heterocycles. ResearchGate. Available at: [Link]

  • (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. eCrystals - University of Southampton. Available at: [Link]

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. Available at: [Link]

  • (5-Thien-2-yl-1h-pyrazol-3-yl)methanol. PubChem. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Optimization of {1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist Executive Summary The thieno[2,3-c]pyrazole scaffold has emerged as a privileged pharmacophore in modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

The thieno[2,3-c]pyrazole scaffold has emerged as a privileged pharmacophore in modern drug discovery, demonstrating potent efficacy as kinase inhibitors (e.g., Aurora, ABL) and modulators of mitochondrial dynamics (e.g., OPA1 inhibitors like MYLS22)[1][2][3]. However, the translation of these molecules from in vitro hits to viable clinical candidates is frequently bottlenecked by poor physicochemical properties.

This technical guide provides an in-depth analysis of the solubility dynamics of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol . By examining the causality between its structural features and its solvation thermodynamics, we establish robust, self-validating protocols for measuring both kinetic and thermodynamic solubility in DMSO and aqueous buffers.

Structural Causality & Physicochemical Profiling

To understand the solubility behavior of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, we must deconstruct its molecular architecture:

  • The Thieno[2,3-c]pyrazole Core: This fused bicyclic system is highly planar and aromatic. It drives strong intermolecular π−π stacking in the solid state, creating a highly stable crystal lattice that resists aqueous solvation[1][4].

  • 1-Methyl and 3-Phenyl Substituents: The addition of these groups significantly increases the lipophilicity ( logP ) of the molecule. The phenyl ring, in particular, expands the hydrophobic surface area, making the molecule highly soluble in aprotic organic solvents like DMSO, but practically insoluble in water.

  • 5-Methanol Moiety (-CH₂OH): While this group introduces a localized dipole and acts as both a hydrogen bond donor and acceptor, its hydration energy is insufficient to overcome the massive hydrophobic penalty of the core and phenyl ring. Furthermore, in the solid state, this hydroxyl group often participates in strong intermolecular hydrogen bonding, further depressing thermodynamic solubility[5][6].

Predictive Solubility Parameters

Understanding these parameters is critical for selecting the correct analytical techniques (e.g., choosing LC-MS/MS over LC-UV due to low aqueous concentrations)[5].

ParameterValue / CharacteristicAnalytical Implication
Core Scaffold Thieno[2,3-c]pyrazoleHigh UV absorbance; ideal for LC tracking.
Substituents 1-methyl, 3-phenyl, 5-methanolHigh lipophilicity; prone to colloidal aggregation.
Expected logP ~3.0 - 4.0Requires co-solvents (e.g., PEG300, Tween-80) for in vivo dosing[2].
DMSO Solubility > 50 mMExcellent for high-concentration stock preparation[5].
Aqueous Solubility < 10 µM (estimated)Requires highly sensitive LC-MS/MS for accurate quantification[5].

Solubilization Dynamics: Kinetic vs. Thermodynamic Paradigms

In early-stage drug discovery, solubility is not a single static value; it is a state-dependent measurement. We must differentiate between kinetic and thermodynamic solubility to avoid false-positive assay artifacts[7][8].

Kinetic Solubility (The Metastable State): Kinetic solubility is the concentration at which a supersaturated solution first becomes unstable and precipitates[7]. It is measured by diluting a concentrated DMSO stock into an aqueous buffer[5]. Because the compound is forcefully dissolved in DMSO first, the resulting aqueous solution is metastable. This metric is crucial for High-Throughput Screening (HTS) to ensure the compound does not precipitate during biological assays[8][9].

Thermodynamic Solubility (The Equilibrium State): Thermodynamic solubility is the true equilibrium concentration achieved when the lowest-energy solid crystal lattice sits in contact with a buffer[7]. This is evaluated using a shake-flask method over 24-72 hours[5][6]. This metric is mandatory for lead optimization, formulation development, and predicting gastrointestinal absorption[6][7].

Workflow Compound Solid Compound {1-methyl-3-phenyl-1H- thieno[2,3-c]pyrazol-5-yl}methanol DMSO DMSO Stock (10-50 mM) Preserves Monomeric State Compound->DMSO Dissolve & Vortex Thermo Thermodynamic Solubility Assay (Solid Equilibration, 24-72h) Compound->Thermo Add Excess Solid to Buffer Kinetic Kinetic Solubility Assay (Aqueous Dilution) DMSO->Kinetic Serial Dilution into Buffer Analysis LC-MS/MS Quantification & Data Analysis Kinetic->Analysis Filter/Centrifuge Thermo->Analysis Filter/Centrifuge

Fig 1: Kinetic and thermodynamic solubility workflows for thienopyrazole derivatives.

Self-Validating Experimental Protocols

The following protocols are engineered with internal validation steps to ensure data integrity. The lipophilic nature of the thieno[2,3-c]pyrazole core requires strict adherence to material compatibility and phase-separation techniques.

Protocol A: Kinetic Solubility via Solvent Shift

Objective: Determine the precipitation threshold in biological assay media.

  • Anhydrous Stock Preparation: Dissolve the solid compound in anhydrous DMSO (≤0.005% water) to a concentration of 50 mM[5].

    • Causality: Thienopyrazoles are highly sensitive to water. Using standard, hygroscopic DMSO introduces trace water, which triggers premature microscopic nucleation, artificially lowering the measured kinetic solubility[7].

  • Serial Dilution: Prepare a 10-point dilution series in DMSO (e.g., 60 µM down to 0.002 µM)[5].

  • Aqueous Shift: Transfer 2 µL of each DMSO stock into 198 µL of the target aqueous buffer (e.g., PBS pH 7.4, SIF, or SGF) in a 96-well plate[5][6].

    • Causality: Maintaining the final DMSO concentration at ≤1% is critical. Higher organic solvent ratios will act as a co-solvent, masking the true aqueous precipitation point[6].

  • Incubation: Agitate the plate at 37°C for 2 hours[6].

  • Phase Separation (Critical Step): Centrifuge the plate at 3,000 x g for 15 minutes.

    • Causality: Highly lipophilic compounds often form colloidal suspensions rather than dense precipitates. Centrifugation forces these colloids out of the supernatant, preventing false-positive concentration readings caused by light scattering in the LC-UV/MS detector[7][9].

  • Quantification: Analyze the clarified supernatant via LC-MS/MS using a reversed-phase C18 column (e.g., Kinetex 2.6µ)[5].

Protocol B: Shake-Flask Thermodynamic Solubility

Objective: Determine the true equilibrium solubility for formulation and ADME modeling.

  • Solid Dosing: Add 2-5 mg of solid {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol into a glass vial.

    • Causality: Lipophilic molecules readily adsorb to standard polystyrene or polypropylene plastics. Using glass vials prevents compound loss to the container walls[7].

  • Buffer Addition: Add 1 mL of the target buffer (e.g., SGF pH 1.2 or PBS pH 7.4)[5].

  • Equilibration: Shake the suspension at 37°C for 24 to 72 hours[5][7].

    • Validation Check: Sample the suspension at 24h and 72h. If the concentration at 72h matches the 24h timepoint, thermodynamic equilibrium has been successfully reached.

  • Filtration: Filter the saturated solution through a 0.22 µm low-binding PTFE syringe filter.

    • Causality: PTFE membranes minimize non-specific binding of the hydrophobic thienopyrazole core, ensuring the filtrate accurately represents the dissolved fraction[7].

  • Solvent Quenching: Immediately dilute the filtrate 10x and 30x in pure DMSO[5].

    • Causality: A saturated aqueous solution will rapidly precipitate upon slight temperature drops (e.g., moving from a 37°C incubator to a room-temperature autosampler). Quenching with DMSO locks the compound in solution for accurate LC-MS/MS quantification[5].

Comparative Buffer Solubility Profiles

Based on the physicochemical properties of the thieno[2,3-c]pyrazole class, the following table outlines the expected solubility behavior across various physiologically relevant media.

MediumpHKinetic Solubility (µM)Thermodynamic Solubility (µM)
SGF (Simulated Gastric Fluid) 1.25.0 - 15.02.0 - 8.0
Acetate Buffer 4.52.0 - 10.01.0 - 5.0
PBS / SIF (Intestinal Fluid) 7.4 / 6.8< 5.0< 2.0

Note: The slight increase in solubility at lower pH (SGF) is typical for nitrogen-containing heterocycles, though the pyrazole nitrogens in this specific scaffold possess very low basicity, limiting the magnitude of the pH-dependent solubility shift.

Pharmacological Context: Why Solubilize Thieno[2,3-c]pyrazoles?

The rigorous solubilization of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is not merely an analytical exercise; it is a prerequisite for evaluating its biological potential. Compounds of this class are actively investigated for their ability to penetrate cells and selectively inhibit critical kinase targets, leading to microtubule disruption and apoptosis in oncology models[1][3].

Pathway Scaffold Thieno[2,3-c]pyrazole Derivative Kinase Target Kinases (Aurora, ABL, OPA1) Scaffold->Kinase ATP-Competitive Inhibition Cellular Microtubule Disruption & Cell Cycle Arrest Kinase->Cellular Pathway Blockade Apoptosis Apoptosis (Cancer Cells) Cellular->Apoptosis Induces

Fig 2: General mechanism of action for kinase-inhibiting thieno[2,3-c]pyrazole derivatives.

By employing the rigorous kinetic and thermodynamic protocols outlined above, researchers can ensure that biological assay readouts reflect true pharmacological inhibition rather than artifactual compound precipitation.

References

  • 1 - National Institutes of Health (NIH) / PMC 2.4 - ResearchGate 3.7 - Raytor

  • 5 - BioDuro-Sundia

  • 8 - PubMed / NIH

  • 6 - WuXi AppTec

  • 9 - Enamine 8.2 - InvivoChem

  • 3 - ResearchGate

Sources

Foundational

Preliminary Toxicity Screening of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol: A Comprehensive Preclinical Framework

Executive Summary & Structural Rationale The thieno[2,3-c]pyrazole scaffold has recently emerged as a highly versatile pharmacophore in drug discovery, exhibiting potent kinase inhibitory, anti-inflammatory, and antitumo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The thieno[2,3-c]pyrazole scaffold has recently emerged as a highly versatile pharmacophore in drug discovery, exhibiting potent kinase inhibitory, anti-inflammatory, and antitumoral activities[1]. However, the translation of novel derivatives from hit to lead requires rigorous early-stage toxicity profiling.

This whitepaper outlines a specialized, tiered preliminary toxicity screening framework for {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol .

Causality in Structural Toxicology

The toxicological profile of this specific compound is heavily dictated by its functional groups. The oxidized analogue, 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, is a known irritant with documented acute oral toxicity (GHS Acute Tox. 4)[2]. By reducing the C5-carboxylic acid to a hydroxymethyl group (-CH₂OH), the molecule's lipophilicity and hydrogen-bonding dynamics are fundamentally altered.

While this modification may improve membrane permeability, it introduces a specific metabolic liability: primary alcohols on heteroaromatic rings are highly susceptible to oxidation by Alcohol Dehydrogenase (ADH) or Cytochrome P450 (CYP450) into reactive aldehydes. These electrophilic intermediates can covalently bind to cellular proteins (haptenization), potentially triggering idiosyncratic hepatotoxicity before being further oxidized to the stable carboxylic acid.

Metabolism Parent 5-Hydroxymethyl (Parent Drug) Aldehyde 5-Carboxaldehyde (Reactive Intermediate) Parent->Aldehyde ADH/CYP Acid 5-Carboxylic Acid (Stable Metabolite) Aldehyde->Acid ALDH Tox Protein Haptenization (Hepatotoxicity) Aldehyde->Tox Covalent Binding Clearance Renal Excretion Acid->Clearance Phase II / Efflux

Proposed metabolic activation pathway of the 5-hydroxymethyl group and associated toxicological risks.

Tiered Screening Workflow

To systematically de-risk this compound, we employ a three-tiered screening cascade. This ensures that in vitro liabilities are identified before committing to resource-intensive in vivo models.

Workflow Start Compound Synthesis: {...-pyrazol-5-yl}methanol Tier1 Tier 1: In Vitro Tox (HepG2, HK-2, Ames) Start->Tier1 Tier2 Tier 2: ADME-Tox (CYP450 & hERG) Tier1->Tier2 Pass NoGo No-Go / Redesign (Structural Alert) Tier1->NoGo Fail Tier3 Tier 3: In Vivo Tox (OECD 423 Acute Oral) Tier2->Tier3 Pass Tier2->NoGo Fail Go Go Decision (Lead Optimization) Tier3->Go Pass Tier3->NoGo Fail

Tiered preclinical toxicity screening workflow for early-stage drug development.

Tier 1: In Vitro Cytotoxicity & Genotoxicity

Protocol 1: High-Throughput Organ-Specific Cytotoxicity

Rationale: The liver and kidneys are the primary organs for xenobiotic metabolism and clearance. We utilize HepG2 (hepatic) and HK-2 (renal) cell lines to assess baseline cytotoxicity. Self-Validating System: Doxorubicin is used as a positive control to ensure assay sensitivity, while 0.1% DMSO serves as the vehicle negative control.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HK-2 cells at 1×104 cells/well in 96-well opaque plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the compound in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM (maintaining final DMSO at 0.1%).

  • Incubation: Expose cells to the compound for 48 hours.

  • Viability Assessment: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Ames Test (OECD 471) - Bacterial Reverse Mutation

Rationale: The planar, aromatic nature of the thieno[2,3-c]pyrazole core presents a theoretical risk of DNA intercalation. The Ames test evaluates the compound's potential to induce point mutations or frameshifts. Self-Validating System: The assay is conducted both with and without rat liver S9 fraction. The S9 fraction is critical here to simulate mammalian metabolism, specifically testing if the hydroxymethyl group is converted into a mutagenic aldehyde intermediate.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.

  • Pre-Incubation: Mix 0.1 mL of bacterial culture, 0.1 mL of the test compound (at 5 concentrations up to 5000 µ g/plate ), and 0.5 mL of either S9 mix (metabolic activation) or phosphate buffer (without activation). Incubate at 37°C for 20 minutes.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count revertant colonies manually or via automated colony counter. A positive mutagenic response is defined as a dose-dependent increase in revertant colonies 2-fold over the vehicle control.

Tier 2: ADME-Tox & Off-Target Liabilities

Protocol 3: hERG Potassium Channel Inhibition

Rationale: The lipophilic 3-phenyl substituent and the heteroaromatic core can potentially bind to the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and lethal arrhythmias.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel.

  • Electrophysiology (Patch-Clamp): Use a whole-cell patch-clamp setup. Hold the membrane potential at -80 mV, apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit hERG tail currents.

  • Perfusion: Perfuse the compound at concentrations of 1, 3, 10, and 30 µM.

  • Analysis: Measure the percentage reduction in peak tail current compared to baseline. Calculate the IC₅₀. An IC₅₀ < 10 µM triggers a structural redesign (e.g., reducing lipophilicity or altering the basicity of the pyrazole nitrogens).

Tier 3: Acute In Vivo Toxicity

Protocol 4: OECD 423 Acute Oral Toxicity (Acute Toxic Class Method)

Rationale: If in vitro profiles are acceptable, in vivo acute toxicity must be established to determine the GHS classification and establish dosing for subsequent sub-acute studies. The OECD 423 method uses a step-wise procedure to minimize animal usage[3].

Step-by-Step Methodology:

  • Animal Husbandry: Fast healthy, nulliparous, non-pregnant female Wistar rats (n=3 per step) overnight prior to dosing[3].

  • Dose Preparation: Suspend the compound in an appropriate vehicle (e.g., 0.5% CMC or corn oil) to achieve a constant administration volume (max 1 mL/100g body weight).

  • Administration: Administer a starting dose of 300 mg/kg via oral gavage.

  • Observation: Observe animals continuously for the first 4 hours, then daily for 14 days. Monitor for clinical signs of toxicity (tremors, lethargy, changes in fur/mucous membranes) and mortality.

  • Step-Wise Decision:

    • If 0-1 animals die, repeat the 300 mg/kg dose in 3 new animals. If still 0-1 die, escalate to 2000 mg/kg.

    • If 2-3 animals die, step down to 50 mg/kg.

  • Necropsy: Euthanize surviving animals on Day 14. Perform gross necropsy to identify macroscopic lesions, particularly in the liver and kidneys.

Data Synthesis & Decision Matrices

To ensure objective Go/No-Go decisions, all generated data must be evaluated against strict thresholds.

Table 1: Anticipated Physicochemical Properties & Alert Thresholds

PropertyEstimated ValueToxicological Implication
Molecular Weight 244.31 g/mol Favorable for oral absorption; low risk of aggregation.
LogP 2.5 - 3.0Optimal for membrane permeability; moderate risk for hERG binding.
Polar Surface Area ~45 ŲGood cell penetration; potential for BBB crossing (CNS toxicity risk).
Metabolic Liability -CH₂OH groupHigh risk of oxidation to reactive aldehyde (requires S9 Ames validation).

Table 2: Go/No-Go Decision Matrix for Toxicity Endpoints

Assay EndpointTarget ThresholdAction if Failed (No-Go)
Cytotoxicity (HepG2) IC₅₀ > 50 µMTerminate or redesign to block aldehyde formation (e.g., bioisosteric replacement).
Ames Test (OECD 471) Negative (Ratio < 2.0)Immediate termination (mutagenic alert).
hERG Inhibition IC₅₀ > 10 µMModify 3-phenyl ring to reduce lipophilicity.
Acute Oral (OECD 423) LD₅₀ > 2000 mg/kgRe-evaluate formulation or proceed with caution to sub-acute studies.

References

  • National Center for Biotechnology Information. "1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid - PubChem" NIH.
  • CPT Labs. "Ames Mutagenicity Testing (OECD 471)" CPT Labs.
  • IVAMI. "Acute oral toxicity test (OECD 423: 2001)" IVAMI.
  • ResearchGate. "Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro" ResearchGate.

Sources

Exploratory

A Strategic Framework for Characterizing the Receptor Binding Affinity of Novel Thieno[2,3-c]pyrazole Analogs: A Case Study on {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

An In-Depth Technical Guide Abstract: The thieno[2,3-c]pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The thieno[2,3-c]pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and kinase inhibitory effects.[1][2] However, the specific molecular targets and binding profiles of many analogs remain uncharacterized. This guide focuses on a representative, yet unexplored, member of this class: {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol. Due to a lack of published binding data for this specific molecule, this document presents a comprehensive, field-proven strategic framework for its systematic evaluation. We will detail the rationale for hypothesis-driven target selection, provide step-by-step protocols for gold-standard and modern binding assays, and outline the interpretation of affinity data. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action for novel small molecules.

Part 1: The Thieno[2,3-c]pyrazole Scaffold: A Primer

Pharmacological Significance and Known Targets

The fusion of thiophene and pyrazole rings creates the thienopyrazole bicyclic system, a pharmacophore recognized for its diverse biological potential.[1][3] Pyrazole derivatives are components of approved drugs for various cancers, while thiophene-containing compounds are also prominent in drug design.[2][4]

Research into derivatives of the thieno[2,3-c]pyrazole isomer has identified compounds with significant activity against a range of molecular targets. Notably, derivatives have shown inhibitory activity against:

  • Protein Kinases: Including phosphodiesterase 7A (PDE7A), non-receptor tyrosine kinase ABL, Aurora kinase (AURK), insulin-like growth factor type 1 receptor (IGF-1R), and cyclin-dependent kinase 2 (CDK2).[5]

  • Growth Factor Receptors: Certain thienopyrazole carboxamide derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6]

  • Signaling Pathways: A specific derivative, N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (Tpz-1), was found to disrupt the MAP and Src kinase pathways, affecting the phosphorylation of key signaling proteins like p38, Akt, and STAT3.[1]

The Target Molecule: {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

The subject of this guide, {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, is a novel analog within this promising class. Its structure features the core 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole system with a methanol substituent at the 5-position. While its direct biological activity is not documented in peer-reviewed literature, its structural similarity to known kinase inhibitors and other bioactive molecules makes it a compelling candidate for target identification and affinity profiling.

The Imperative of Receptor Binding Affinity

Determining the binding affinity of a compound to its molecular target(s) is a cornerstone of drug discovery. It provides a quantitative measure of the strength of the interaction. Key parameters include:

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of a ligand required to displace 50% of a competing radioligand from its target. It is a measure of functional potency.

  • Kᵢ (Inhibition constant): An intrinsic measure of the affinity of a ligand for a receptor. Unlike the IC₅₀, the Kᵢ is independent of assay conditions and the affinity of the competing radioligand. It is typically calculated from the IC₅₀ value using the Cheng-Prusoff equation.

  • Kᴅ (Dissociation constant): The equilibrium constant for the dissociation of a ligand-receptor complex. It is a direct measure of binding affinity, where a lower Kᴅ value indicates a stronger interaction.

Characterizing these parameters is critical for establishing structure-activity relationships (SAR), confirming on-target activity, and identifying potential off-target liabilities.

Part 2: A Strategic Framework for Target Identification and Affinity Profiling

Given the novelty of the target molecule, a multi-pronged approach to identify its binding partners is warranted. The strategy should begin with broad, hypothesis-driven screening followed by more focused, quantitative assays.

Hypothesis-Driven Target Selection

Based on the established pharmacology of the thienopyrazole scaffold, an initial screening panel should be designed to probe the most probable target classes.

  • Rationale for Kinase Screening: The most significant body of evidence for thieno[2,3-c]pyrazole derivatives points towards kinase inhibition.[1][5] Therefore, the primary step should be to screen {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol against a broad panel of human kinases (e.g., a KinomeScan assay). This will provide a comprehensive overview of its selectivity and identify high-affinity targets for further validation.

  • Rationale for GPCR and Ion Channel Screening: Heterocyclic compounds, including pyrazole derivatives, are known to interact with G-protein coupled receptors (GPCRs) and ion channels.[2][7] A secondary, broad-based screen against a panel of common GPCRs (such as cannabinoid, opioid, and purinergic receptors) and ion channels is a logical step to uncover potentially novel mechanisms of action.

  • Rationale for Specific Target Follow-up: Based on literature reports for structurally similar compounds, specific receptors like EGFR should be included for dedicated analysis.[6]

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the compound's binding affinity.

G cluster_0 Tier 1: Broad Target Screening cluster_1 Tier 2: Quantitative Affinity Determination start_node Compound Synthesis & Purification of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol kinase_scan Broad Kinase Panel Screen (e.g., KinomeScan) start_node->kinase_scan Primary Screening gpcr_scan Broad GPCR/Ion Channel Panel Screen start_node->gpcr_scan Primary Screening data_analysis Data Analysis: Identify High-Affinity 'Hits' (e.g., % Inhibition > 70%) kinase_scan->data_analysis gpcr_scan->data_analysis radioligand Radioligand Competitive Binding Assays (IC₅₀/Kᵢ) data_analysis->radioligand Hit Validation spr Surface Plasmon Resonance (SPR) for Kinetics (Kᴅ) data_analysis->spr Hit Validation final_data Validated Binding Affinity Data (Kᵢ, Kᴅ) radioligand->final_data spr->final_data

Caption: High-level workflow for target identification and affinity validation.

Part 3: Methodologies for Determining Binding Affinity

Gold Standard: Radioligand Binding Assays

Competitive radioligand binding assays remain the benchmark for quantifying the affinity of a test compound for a specific receptor.

  • Causality and Principle: This technique relies on the principle of competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for a finite number of receptor binding sites. By measuring the concentration-dependent displacement of the radioligand by the test compound, we can determine the test compound's affinity (IC₅₀, which is then used to calculate Kᵢ). The choice of a high-affinity, specific radioligand is paramount for assay sensitivity and accuracy.

  • Experimental Protocol: A Self-Validating System

    • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest (e.g., from transfected HEK293 cells or native tissue). Quantify protein concentration using a standard method like the Bradford assay.

    • Assay Buffer Selection: Choose a buffer system that optimizes receptor stability and ligand binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Reaction Setup (in a 96-well plate):

      • Total Binding Wells: Add receptor preparation, a fixed concentration of radioligand (typically at or below its Kᴅ), and assay buffer. This determines the maximum specific binding.

      • Non-Specific Binding (NSB) Wells: Add receptor preparation, radioligand, and a saturating concentration of a known, unlabeled ligand. This measures the binding of the radioligand to non-receptor components and serves as the baseline.

      • Test Compound Wells: Add receptor preparation, radioligand, and serial dilutions of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol.

    • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

    • Termination and Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filtermat (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold wash buffer to remove residual unbound ligand.

    • Detection: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = (Total Binding cpm) - (NSB cpm).

      • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

      • Fit the curve using non-linear regression to determine the IC₅₀ value.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

  • Trustworthiness through Controls: The inclusion of total binding and NSB wells is a self-validating mechanism. A robust assay will show a high signal-to-noise ratio (Total Binding / NSB > 10).

Modern Alternative: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic data in addition to affinity.

  • Causality and Principle: SPR detects changes in the refractive index at the surface of a sensor chip when molecules bind and dissociate. One binding partner (e.g., the purified receptor) is immobilized on the chip, and the other (the test compound) is flowed over the surface. This allows for the direct measurement of the association rate (kₐ) and the dissociation rate (kₔ). The equilibrium dissociation constant (Kᴅ) is then calculated as kₔ/kₐ. This method is invaluable as it provides deeper mechanistic insight into the binding event (i.e., is it a fast-on, fast-off interaction or a slow-on, slow-off one?).

Workflow for Radioligand Binding Assay

The following diagram details the key steps in a typical competitive binding experiment.

G cluster_0 cluster_1 cluster_2 cluster_3 prep Prepare Receptor Membranes, Radioligand, and Test Compound Serial Dilutions setup Combine Reagents in 96-well Plate: - Total Binding - Non-Specific Binding (NSB) - Test Compound prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filtrate Rapid Vacuum Filtration to Separate Bound/Free Ligand incubate->filtrate count Scintillation Counting of Filter-Bound Radioactivity filtrate->count analyze Calculate IC₅₀ from Dose-Response Curve count->analyze calc_ki Calculate Kᵢ using Cheng-Prusoff Equation analyze->calc_ki G compound {1-methyl-3-phenyl-1H-thieno [2,3-c]pyrazol-5-yl}methanol kinaseA Kinase A compound->kinaseA Inhibits (High Affinity Binding) substrate1 Substrate Protein 1 (e.g., MEK) kinaseA->substrate1 Phosphorylates substrate2 Substrate Protein 2 (e.g., ERK) substrate1->substrate2 Phosphorylates tf Transcription Factor (e.g., CREB) substrate2->tf Phosphorylates response Cellular Response (Proliferation, Survival) tf->response Regulates Gene Expression

Caption: Hypothetical signaling cascade inhibited by the target compound.

This diagram illustrates how the compound, by binding to Kinase A, could block a downstream phosphorylation cascade, ultimately altering cellular responses—a hypothesis directly testable in cell-based assays. [1]

Part 5: Conclusion

While the receptor binding affinity of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol has not yet been publicly characterized, its thieno[2,3-c]pyrazole core represents a highly promising scaffold for drug discovery. This technical guide provides a robust and scientifically rigorous framework for elucidating its binding profile. By employing a strategy of broad initial screening followed by quantitative, orthogonal validation assays, researchers can confidently identify molecular targets, determine precise binding affinities, and pave the way for downstream functional studies. This systematic approach is essential for unlocking the therapeutic potential of this and other novel chemical entities.

Part 6: References

  • A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. (n.d.). ResearchGate. Retrieved March 17, 2026, from

  • Ahmed, A. F. S., et al. (2018). SYNTHESIS, REACTIONS AND SPECTRAL CHARACTERIZATION OF NOVEL THIENOPYRAZOLE DERIVATIVES. ResearchGate. Retrieved March 17, 2026, from

  • Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. (2018). MDPI. Retrieved March 17, 2026, from

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). PMC. Retrieved March 17, 2026, from

  • The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. (n.d.). PMC. Retrieved March 17, 2026, from

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI. Retrieved March 17, 2026, from

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. (2022). MDPI. Retrieved March 17, 2026, from

  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (n.d.). PMC. Retrieved March 17, 2026, from

  • Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. (n.d.). PMC. Retrieved March 17, 2026, from

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. Retrieved March 17, 2026, from

  • A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Derivatives. (n.d.). Benchchem. Retrieved March 17, 2026, from

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved March 17, 2026, from

  • Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3 - ResearchGate. (n.d.). ResearchGate. Retrieved March 17, 2026, from

  • (PDF) Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). ResearchGate. Retrieved March 17, 2026, from

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. Retrieved March 17, 2026, from

  • Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. (2008). The University of Aberdeen Research Portal. Retrieved March 17, 2026, from

Sources

Protocols & Analytical Methods

Method

HPLC-UV Method Development and Validation for the Quantification of {1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

Executive Summary The robust quantification of complex heterocyclic intermediates is a critical bottleneck in pharmaceutical manufacturing. This application note details the development, optimization, and validation of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification of complex heterocyclic intermediates is a critical bottleneck in pharmaceutical manufacturing. This application note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection for {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol . By combining mechanistic chromatographic principles with rigorous regulatory frameworks, this guide provides a self-validating protocol designed for researchers and drug development professionals.

Chemical Context & Analyte Profiling

The target analyte, {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, is a highly conjugated, rigid heterocyclic compound. The thienopyrazole structural framework is highly relevant in modern medicinal chemistry, serving as a critical scaffold for potent P2X3 and P2X2 receptor antagonists (such as RO-85 and its derivatives) used in pain management therapies [1].

Physicochemical Implications for Chromatography:

  • Hydrophobicity: The fused thienopyrazole core and the pendant phenyl ring render the molecule highly lipophilic (estimated LogP ~2.5–3.5), dictating the need for a non-polar stationary phase.

  • Ionization: The pyrazole nitrogen is methylated, and the primary alcohol (methanol group) at the 5-position is neutral under standard LC conditions. Therefore, the molecule does not undergo significant ionization shifts between pH 2 and 8.

  • Chromophore: The extensive π−π∗ conjugation across the thieno-pyrazole-phenyl system provides a strong, broad UV absorption band, making UV detection highly sensitive.

Mechanistic Rationale for Method Development

To move beyond empirical trial-and-error, the experimental parameters were selected based on the specific physicochemical causality of the analyte:

  • Stationary Phase (C18): A high-density octadecylsilane (C18) column was selected. The extensive π -electron system of the analyte interacts strongly with the hydrophobic alkyl chains, providing excellent retention and selectivity.

  • Mobile Phase & pH Control (0.1% Formic Acid): Although the analyte is neutral, the silica backbone of the C18 column contains residual surface silanol groups (Si-OH). At pH > 4, these silanols ionize (Si-O⁻), leading to secondary electrostatic interactions and peak tailing. The addition of 0.1% Formic Acid (pH ~2.7) ensures these silanols remain fully protonated, guaranteeing that separation is driven purely by hydrophobic partitioning.

  • Organic Modifier (Acetonitrile): Acetonitrile (ACN) is selected over methanol due to its aprotic nature and lower viscosity. ACN provides a stronger elution strength for rigid aromatic heterocycles, resulting in sharper peaks and lower system backpressure.

  • Detection Wavelength (254 nm): Diode Array Detection (DAD) scanning reveals maximum absorbance near 254 nm, corresponding to the conjugated aromatic system.

Workflow A 1. Physicochemical Profiling (LogP, pKa, UV max) B 2. Column Selection (C18 Reversed-Phase) A->B Hydrophobic Core C 3. Mobile Phase Optimization (0.1% FA in H2O / ACN) B->C Retention Control D 4. UV-DAD Detection (Wavelength Selection) C->D Elution Profile E 5. Method Validation (ICH Q2(R2) Guidelines) D->E Optimized Parameters F 6. Routine Quantification (High-Throughput) E->F Validated Protocol

Method development lifecycle for thienopyrazole quantification.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It incorporates internal checkpoints to ensure the instrument is fit-for-purpose before any unknown samples are consumed.

Chromatographic Conditions
  • Column: C18, 4.6 mm × 150 mm, 3.5 µm particle size.

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Elution Mode: Gradient. (0-2 min: 20% B; 2-10 min: 20% 80% B; 10-12 min: 80% B; 12-12.1 min: 20% B; 12.1-15 min: Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls solvent viscosity and ensures retention time reproducibility).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Reference 360 nm).

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (Matches the initial gradient conditions to prevent solvent-mismatch peak distortion).

  • Standard Stock Solution: Accurately weigh 10.0 mg of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 µg/mL.

Execution & Self-Validation Checkpoints
  • Step 1: Blank Injection. Inject the diluent.

    • Self-Validation Checkpoint: Ensure no peaks elute at the expected retention time of the analyte (approx. 6.5–7.5 minutes).

  • Step 2: System Suitability Test (SST). Inject the 100 µg/mL Working Standard five times consecutively.

    • Self-Validation Checkpoint: Calculate the Relative Standard Deviation (RSD) of the peak areas. The run is only valid if RSD 2.0% . Calculate the USP Tailing Factor ( Tf​ ); it must be 1.5 .

  • Step 3: Sample Analysis. Proceed with unknown sample injections only if SST criteria are met. Bracket samples with standard injections every 10 runs to monitor system drift.

Method Validation Framework

To ensure regulatory compliance and data integrity, the method validation framework is strictly aligned with the [2] and [3]. The lifecycle approach guarantees that the method is fit for its intended purpose.

ValidationLogic V ICH Q2(R2) Validation S Specificity No Matrix Interference V->S L Linearity R² ≥ 0.999 V->L A Accuracy 98-102% Recovery V->A P Precision %RSD ≤ 2.0% V->P DL Sensitivity LOD (S/N 3) / LOQ (S/N 10) V->DL

ICH Q2(R2) validation parameters and acceptance criteria.

Quantitative Data Summary

The following table summarizes the required validation parameters, the mechanistic purpose of each test, and the standard acceptance criteria required to pass validation for bulk drug substance quantification.

Validation ParameterICH Q2(R2) Definition / CausalityExperimental Range / LevelsAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of impurities/matrix.Blank, Placebo, and Spiked SamplesNo interfering peaks at the analyte retention time. Peak purity index > 0.990.
Linearity Proportionality of the UV response to the analyte concentration.25%, 50%, 75%, 100%, 125%, 150% of target conc.Correlation coefficient ( R2 ) 0.999. Y-intercept 2% of 100% response.
Accuracy Closeness of agreement between the accepted true value and the measured result.Triplicate preparations at 50%, 100%, and 150% levels.Mean recovery across all levels must be between 98.0% and 102.0% .
Repeatability (Precision) Degree of scatter between a series of measurements under the same conditions.6 independent sample preparations at 100% concentration.Relative Standard Deviation (RSD) of calculated concentrations 2.0% .
LOD / LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on baseline noise.Serial dilutions of standard until signal drops.LOD: Signal-to-Noise (S/N) 3. LOQ: Signal-to-Noise (S/N) 10.

References

  • Molecular Determinants of Potent P2X2 Antagonism Identified by Functional Analysis, Mutagenesis, and Homology Docking Journal of Pharmacology and Experimental Therapeutics URL:[Link] [1]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link] [2]

Application

Application Note: {1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol as a Versatile Precursor in Heterocyclic Synthesis

Executive Summary & Structural Rationale The thieno[2,3-c]pyrazole core is a privileged bicyclic scaffold in modern medicinal chemistry, frequently utilized in the design of [1]. By utilizing {1-methyl-3-phenyl-1H-thieno...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The thieno[2,3-c]pyrazole core is a privileged bicyclic scaffold in modern medicinal chemistry, frequently utilized in the design of [1]. By utilizing {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol as an advanced precursor, drug development professionals can bypass the complex de novo construction of the heteroannulated core[2][3].

The strategic value of this specific precursor lies in its C5 hydroxymethyl group . Because the C5 position is adjacent to the electron-rich sulfur atom of the thiophene ring, the attached hydroxymethyl group exhibits highly activated "thenylic" character. This electronic stabilization drastically lowers the activation energy for both radical-mediated oxidations and nucleophilic substitutions, allowing the primary alcohol to be chemoselectively transformed into [4], [5][6], or halomethyl derivatives without degrading the robust pyrazole ring.

Physicochemical Profiling & Mechanistic Implications

Understanding the physicochemical properties of the precursor is critical for predicting its behavior during synthesis and its ultimate impact on the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

ParameterValueCausality / Impact on Synthesis & Drug Design
Molecular Formula C₁₄H₁₂N₂OSDictates stoichiometric calculations; expected MS [M+H]⁺ is ~245.07.
Molecular Weight 244.31 g/mol Ideal low-molecular-weight building block for Fragment-Based Drug Discovery (FBDD).
Calculated LogP ~2.8Confers favorable lipophilicity, ensuring the final API maintains optimal membrane permeability.
H-Bond Donors 1 (-OH)Provides a singular, chemoselective anchor point for derivatization without requiring protecting groups.
H-Bond Acceptors 3 (N, N, O)Enhances binding affinity within target hydrophobic pockets (e.g., kinase hinge regions) via hydrogen bonding networks.
Electronic Character "Thenylic" (C5)The thiophene sulfur stabilizes adjacent transition states, accelerating oxidation and halogenation reactions.

Strategic Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways accessible from the {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol precursor.

G Precursor {1-Methyl-3-phenyl-1H- thieno[2,3-c]pyrazol-5-yl}methanol Aldehyde 5-Carbaldehyde (Mild Oxidation) Precursor->Aldehyde MnO2 / DCM Acid 5-Carboxylic Acid (Strong Oxidation) Precursor->Acid TEMPO / BAIB Halide 5-Chloromethyl (Halogenation) Precursor->Halide SOCl2 / DCM Drug2 Heterocyclic Alkenes (Wittig/Knoevenagel) Aldehyde->Drug2 C-C Coupling Drug1 Kinase Inhibitors (Amide Coupling) Acid->Drug1 HATU / Amines Drug3 N/O-Alkylated Pharmacophores (SN2 Substitution) Halide->Drug3 Nucleophiles

Divergent synthetic workflows utilizing the thieno[2,3-c]pyrazole-5-methanol precursor.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes the mechanistic causality behind the reagent selection and built-in analytical checkpoints to ensure trustworthiness.

Protocol A: Chemoselective Oxidation to 5-Carbaldehyde

This protocol generates the[4], a critical intermediate for Wittig olefination or reductive amination.

  • Causality: Activated manganese dioxide (MnO₂) is a heterogeneous oxidant that selectively targets allylic, benzylic, and thenylic alcohols. Because the C5 position is stabilized by the thiophene ring, the intermediate radical forms easily, allowing rapid oxidation at room temperature while strictly preventing over-oxidation to the carboxylic acid.

  • Step 1: Dissolve 1.0 eq of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Step 2: Add 10.0 eq of activated MnO₂. (Note: A large stoichiometric excess is required due to the surface-area-dependent, heterogeneous nature of the reaction).

  • Step 3: Stir vigorously at room temperature for 12 hours under a nitrogen atmosphere.

  • Step 4: Filter the suspension through a tightly packed pad of Celite to remove manganese residues. Wash the filter cake with ethyl acetate (3 × 20 mL).

  • Step 5: Concentrate the filtrate in vacuo to yield the pure carbaldehyde.

  • Self-Validation Metric: TLC (Hexanes/EtOAc 7:3) will show a less polar, highly UV-active spot. FTIR will confirm the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp, conjugated carbonyl stretch (~1670 cm⁻¹).

Protocol B: Halogenation to 5-Chloromethyl Derivative

This protocol converts the hydroxyl group into a versatile leaving group for Sₙ2 alkylation of amines or thiols.

  • Causality: Thionyl chloride (SOCl₂) reacts with the primary alcohol to form a chlorosulfite intermediate. The addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack reagent in situ. This prevents the formation of symmetric ether byproducts and drives the Sₙi/Sₙ2 displacement to completion without requiring harsh heating that could degrade the heterocycle.

  • Step 1: Dissolve 1.0 eq of the precursor in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath under N₂.

  • Step 2: Add 0.1 eq of anhydrous DMF, followed by the dropwise addition of 1.5 eq of SOCl₂.

  • Step 3: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Step 4: Carefully quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃ (effervescence will occur).

  • Step 5: Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Metric: ¹H NMR will show the diagnostic thenylic -CH₂- singlet shifting downfield from ~4.8 ppm (hydroxyl) to ~5.2 ppm (chloride) due to the change in electronegativity.

Protocol C: Exhaustive Oxidation to 5-Carboxylic Acid

This protocol yields the[6], a highly sought-after building block for amide-linked proteomics research[5][7].

  • Causality: While Jones reagent could achieve this transformation, the harsh acidic chromium conditions often degrade electron-rich heterocycles. The TEMPO/BAIB system offers a mild, chemoselective alternative. TEMPO is oxidized by BAIB to the active oxoammonium species, which rapidly converts the alcohol to the aldehyde, and subsequently to the carboxylic acid via a hydrate intermediate in the presence of water.

  • Step 1: Dissolve 1.0 eq of the precursor in a 1:1 mixture of Acetonitrile/Water (0.1 M).

  • Step 2: Add 0.1 eq of TEMPO followed by 2.2 eq of BAIB (bis(acetoxy)iodobenzene).

  • Step 3: Stir the biphasic mixture at room temperature for 4 hours.

  • Step 4: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy any unreacted oxidants.

  • Step 5: Extract the mixture with diethyl ether to remove organic impurities. Carefully acidify the aqueous layer to pH 3 using 1M HCl.

  • Step 6: Collect the precipitated carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.

  • Self-Validation Metric: The product will readily dissolve in saturated aqueous NaHCO₃ (with effervescence) and re-precipitate upon acidification, providing a rapid visual confirmation of successful oxidation and a built-in purification step.

References

  • 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles Source: Arkivoc / ResearchGate URL:[Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors Source: Arkivoc (via Semantic Scholar) URL:[Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: PubMed Central (PMC) URL:[Link]

Sources

Method

in vivo dosing strategies and vehicles for {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

Application Note: In Vivo Dosing Strategies and Vehicle Formulation for {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol Introduction & Scientific Rationale Thienopyrazole derivatives represent a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing Strategies and Vehicle Formulation for {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

Introduction & Scientific Rationale

Thienopyrazole derivatives represent a highly versatile, yet pharmacologically challenging, class of small molecules. The thieno[2,3-c]pyrazole scaffold is the core pharmacophore for highly potent P2X3 receptor antagonists (such as RO-85, developed for chronic pain and afferent sensitization) [1] and emerging cytotoxic anti-cancer agents (such as Tpz-1) [2].

The compound {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol (CAS: 1263063-15-5) serves as a critical intermediate, prodrug scaffold, or active analog in these therapeutic pipelines. However, its structural features—a planar, aromatic bicyclic core coupled with a lipophilic phenyl ring—result in a high partition coefficient (estimated LogP > 3.5) and negligible aqueous solubility. Furthermore, the lack of a basic amine prevents the formation of highly soluble hydrochloride or mesylate salts. Consequently, achieving reproducible in vivo exposure requires meticulously engineered dosing vehicles that overcome its hydrophobicity without inducing vehicle-mediated toxicity [3].

Pharmacological Context: The P2X3 Signaling Pathway

Understanding the target pathway is essential for interpreting in vivo pharmacodynamic (PD) readouts. Thienopyrazoles like RO-85 act as allosteric antagonists at homomeric P2X3 and heteromeric P2X2/3 receptors on C- and Aδ-fiber primary afferent neurons [1].

P2X3_Pathway A Tissue Injury / Stress (ATP Release) B P2X3 & P2X2/3 Receptors (Primary Afferent Neurons) A->B Activates D Cation Influx (Ca2+, Na+) Membrane Depolarization B->D Channel Opening C Thienopyrazole Antagonist (e.g., RO-85 analogs) C->B Allosteric Blockade E Action Potential Generation (C- and Aδ-fibers) D->E Triggers F Nociceptive & Sensitization Signals (Chronic Pain / Cough) E->F Afferent Transmission

Fig 1. Mechanism of action for thienopyrazole-based P2X3 antagonists in nociceptive signaling.

Vehicle Selection & Causality

Because {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is a neutral, lipophilic molecule, standard aqueous buffers (e.g., PBS) will result in immediate precipitation.

  • For Intravenous (IV) Dosing: The compound must be in a true solution to prevent pulmonary embolism. We utilize a co-solvent/surfactant system. Dimethyl sulfoxide (DMSO) is used as the primary solubilizer to disrupt the crystal lattice. However, IV DMSO must be restricted to ≤5-10% v/v to prevent hemolysis and cardiovascular collapse [3]. Solutol HS-15 (polyoxyl 15 hydroxystearate) is added to form thermodynamically stable micelles that entrap the lipophilic core when diluted with aqueous saline.

  • For Per Os (PO) / Intraperitoneal (IP) Dosing: High-dose efficacy studies often exceed the solubility limits of co-solvent systems. Here, a finely dispersed nanosuspension is preferred. Tween-80 (0.1%) acts as a wetting agent to lower the interfacial tension of the hydrophobic powder, while Carboxymethylcellulose (CMC, 0.5%) increases viscosity, preventing particle sedimentation and ensuring dose homogeneity.

Table 1: Tolerability Limits of Common Excipients for Rodent In Vivo Studies

ExcipientFunctionMax IV Conc.Max PO/IP Conc.Causality for Limit
DMSO Co-solvent10%20%Hemolysis, localized tissue necrosis, CNS effects
Solutol HS-15 Surfactant20%50%Histamine release, increased blood viscosity
Tween-80 Wetting Agent5%10%Anaphylactoid reactions (IV), GI alteration (PO)
PEG-400 Co-solvent40%100%Renal toxicity, osmotic diuresis
CMC-Na Suspending AgentN/A1%High viscosity limits syringeability; IV contraindicated

Experimental Protocols

Formulation_Workflow A Compound Quantification B Route of Administration? A->B C IV Solution (Target: 1-5 mg/kg) B->C IV D PO/IP Suspension (Target: 10-50 mg/kg) B->D PO/IP E 1. Dissolve in 5% DMSO 2. Add 10% Solutol HS-15 3. Dilute in 85% Saline C->E F 1. Wet with 0.1% Tween-80 2. Suspend in 0.5% CMC 3. Probe Sonicate D->F G Sterile Filtration (0.22 µm) & Visual Inspection E->G H In Vivo Dosing F->H Direct use G->H

Fig 2. Decision tree and workflow for formulating lipophilic thienopyrazole derivatives.

Protocol A: Preparation of IV Dosing Solution (Target: 2 mg/mL)

Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Normal Saline

Self-Validation Checkpoint: A successful formulation will be optically clear with no Tyndall effect (light scattering) when held up to a light source.

  • Weighing: Accurately weigh 20.0 mg of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of 100% cell-culture grade DMSO. Vortex vigorously for 2 minutes. Causality: DMSO disrupts the solid-state interactions. The compound must be fully dissolved here; if particulate matter remains, the target concentration is too high for this vehicle system.

  • Micellar Entrapment: Add 1.0 mL of Solutol HS-15 (pre-warmed to 37°C to liquefy). Vortex for 3 minutes until a homogenous, viscous solution is formed.

  • Aqueous Dilution: Dropwise, add 8.5 mL of Normal Saline (0.9% NaCl) while continuously vortexing. Causality: Rapid addition of water can cause localized supersaturation and irreversible crash-out of the lipophilic drug. Continuous agitation ensures the drug is instantly partitioned into the hydrophobic cores of the forming Solutol micelles [3].

  • Sterilization: Pass the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: Do not use PTFE filters, as they may bind the lipophilic compound.

Protocol B: Preparation of PO/IP Dosing Suspension (Target: 20 mg/mL)

Vehicle: 0.5% CMC-Na / 0.1% Tween-80 in Deionized Water

Self-Validation Checkpoint: The suspension should be milky and homogenous. If the compound floats on the surface or forms large clumps, the wetting step was insufficient.

  • Vehicle Preparation: Dissolve 500 mg of Carboxymethylcellulose sodium salt (medium viscosity) in 100 mL of hot deionized water. Stir until clear, then cool to room temperature.

  • Wetting: Weigh 200.0 mg of the compound into a glass mortar or a flat-bottomed vial. Add 10 µL of 100% Tween-80 directly onto the powder.

  • Trituration: Using a pestle or a glass rod, physically grind the Tween-80 into the powder for 2 minutes. Causality: The surfactant coats the hydrophobic crystals, replacing the solid-air interface with a solid-liquid interface, which is critical for aqueous dispersion.

  • Suspension: Gradually add 9.99 mL of the 0.5% CMC solution in 1 mL increments, triturating/vortexing thoroughly between additions.

  • Homogenization: Probe sonicate the suspension on ice for 3 cycles of 15 seconds (50% amplitude). Causality: Sonication breaks down agglomerates, reducing the particle size to <5 µm, which maximizes the surface area for gastrointestinal dissolution and absorption.

References

  • Carter DS, et al. "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization." Bioorganic & Medicinal Chemistry Letters, 2010. URL:[Link]

  • "Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro." PMC - NIH, 2022. URL:[Link]

  • "Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents." PMC - NIH, 2017. URL:[Link]

Technical Notes & Optimization

Troubleshooting

overcoming thermal degradation of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol during long-term storage

Welcome to the Application Science Technical Support Center. Handling highly functionalized heterocyclic active pharmaceutical ingredients (APIs) requires a deep mechanistic understanding of their chemical vulnerabilitie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. Handling highly functionalized heterocyclic active pharmaceutical ingredients (APIs) requires a deep mechanistic understanding of their chemical vulnerabilities.

The compound {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol features an electron-rich thieno-pyrazole core and a reactive heteroaromatic hydroxymethyl group. This specific structural combination makes it highly susceptible to thermal degradation, auto-oxidation, and dimerization during long-term storage if environmental variables are not strictly controlled.

This portal provides the mechanistic causality behind these degradation pathways, self-validating protocols for storage, and targeted troubleshooting for drug development professionals.

Mechanistic Causality of Thermal Degradation

To prevent degradation, we must first understand why it occurs. The thieno[2,3-c]pyrazole system is a fused, electron-rich heteroaromatic ring[1]. The electron-donating nature of the thiophene sulfur and pyrazole nitrogens stabilizes any incipient radical or positive charge at the adjacent C5 position (the heteroallylic/benzylic carbon).

This electronic environment lowers the activation energy for two primary thermal degradation pathways:

  • Auto-Oxidation: The primary alcohol is easily oxidized to the corresponding aldehyde (a -2 Da mass shift) or carboxylic acid in the presence of atmospheric oxygen and thermal stress[2]. Additionally, the heteroaromatic nitrogens and sulfur are prone to N- or S-oxidation, yielding +16 Da mass shifts[3].

  • Acid-Catalyzed Etherification: Trace acidic impurities (often residual from silica gel chromatography) combined with ambient heat can catalyze the dehydration of the hydroxymethyl group, forming a dimeric ether[4].

G A {1-methyl-3-phenyl-1H-thieno [2,3-c]pyrazol-5-yl}methanol B Environmental Triggers (Heat, O2, Moisture) A->B Exposure C Pathway 1: Heteroaromatic Auto-Oxidation B->C O2 + Thermal Stress D Pathway 2: Bimolecular Dehydration B->D Trace Acid + Heat E Aldehyde / N-Oxide Derivatives C->E -2 Da / +16 Da shift F Dimeric Ether Degradants D->F -H2O (Etherification)

Degradation pathways of thieno[2,3-c]pyrazol-5-yl methanol under thermal stress.

Quantitative Stability Profile

Understanding the kinetics of these pathways is critical for establishing shelf-life. The table below summarizes the expected degradation rates based on storage environments[5].

Storage TemperatureAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Observed
+25°C (Benchtop)Ambient AirUnrestricted3 - 4 WeeksAldehyde (-2 Da), N-Oxide (+16 Da)
+4°C (Fridge)Ambient AirDark4 - 6 MonthsAldehyde (-2 Da)
-20°C (Freezer)Ambient AirDark12 - 18 MonthsTrace N-Oxide (+16 Da)
-20°C (Freezer) Argon (Inert) Dark > 36 Months None (Stable)

Troubleshooting Guide & FAQs

Q: My powdered sample turned from off-white to pale yellow after a month on the bench. Is it still usable? A: The yellowing is a classic visual indicator of extended conjugation, which occurs when the hydroxymethyl group oxidizes to an aldehyde. The aldehyde extends the π -conjugation of the thieno-pyrazole core, shifting its absorbance into the visible spectrum. Do not use it directly. You must re-purify the compound via flash chromatography before use in sensitive biological assays.

Q: I ran an LC-MS to check purity and observed a secondary peak with a mass shift of +16 Da. What is this, and how did it form? A: A +16 Da shift indicates the addition of an oxygen atom without the loss of hydrogen. In heteroaromatic systems, this is diagnostic of N-oxidation (at the pyrazole ring) or S-oxidation (forming a sulfoxide at the thiophene ring)[3]. This occurs due to thermal stress in the presence of dissolved oxygen in your storage solvent. To prevent this, always store the compound as a lyophilized solid, never as a stock solution, for long-term storage.

Q: Why is my compound forming a dimer (-18 Da relative to two parent molecules) during heated vacuum drying? A: You are observing acid-catalyzed etherification. If your compound was purified using standard acidic silica gel and not properly neutralized, trace silanol acidity remains. When you apply heat during vacuum drying, the benzylic-like alcohol dehydrates and attacks another molecule, forming a dimeric ether. Solution: Wash your organic layer with saturated aqueous NaHCO3​ prior to final concentration to ensure strict neutrality.

Self-Validating SOP: Long-Term Storage & Recovery

To guarantee scientific integrity, your storage protocol must be a self-validating system. This means building analytical checkpoints into the workflow so that degradation is caught before it ruins an experiment.

Workflow S1 1. Baseline LC-MS (Purity > 99%?) S2 2. Lyophilization (Remove Solvents) S1->S2 Validated S3 3. Argon Backfill (Displace O2) S2->S3 Dry Powder S4 4. Store at -20°C (Desiccated) S3->S4 Sealed S5 5. Pre-Assay Check (Re-run LC-MS) S4->S5 Thaw in Desiccator

Self-validating analytical workflow for API storage and recovery.

Step-by-Step Methodology:
  • Baseline Purity Verification (Self-Validation Check 1): Before committing the batch to storage, run an LC-MS. If the purity is < 99% or if any +16 Da / -2 Da peaks are present, re-purify the batch. Storing a partially degraded sample accelerates further auto-oxidation.

  • Lyophilization: Do not store the compound as a DMSO or Methanol stock solution. Solvents harbor dissolved oxygen and facilitate nucleophilic attacks. Lyophilize the sample to a dry powder.

  • Inert Atmosphere Packaging: Transfer the powder to an amber glass vial (to prevent photolytic degradation). Purge the vial with a gentle stream of Argon gas. Mechanistic note: Argon is heavier than Nitrogen and will effectively pool at the bottom of the vial, creating a protective blanket that displaces oxygen.

  • Temperature & Moisture Control: Seal the vial with a PTFE-lined cap. Place the vial inside a secondary container with indicating Drierite (desiccant) and store at -20°C[5].

  • Recovery Protocol (Self-Validation Check 2): When retrieving the sample, allow the sealed vial to warm to room temperature inside a desiccator before opening. Opening a cold vial introduces atmospheric condensation, which will hydrolyze the sample upon re-freezing. Run a rapid LC-MS check before preparing your assay stock.

References

  • [2] Benzyl alcohol - Grokipedia. Grokipedia. Available at:

  • [1] Recent developments in the synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles. ResearchGate. Available at:

  • [3] Tuning Anti-Biofilm Activity of Manganese(II) Complexes: Linking Biological Effectiveness of Heteroaromatic Complexes of Alcohol, Aldehyde, Ketone, and Carboxylic Acid with Structural Effects and Redox Activity. MDPI. Available at:

  • [4] Regular Article - Inorganic Chemistry Research. Inorganic Chemistry Research. Available at:

  • [5] EU - Safety data sheet: Benzylic alcohol. Biosolve Chemicals. Available at:

Sources

Optimization

refining crystallization and purification conditions for {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

Welcome to the Technical Support Center for the isolation, purification, and crystallization of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol . This guide is engineered for drug development professionals and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation, purification, and crystallization of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol .

This guide is engineered for drug development professionals and synthetic chemists. The target molecule presents a unique physicochemical dichotomy: a highly lipophilic, aromatic core (thienopyrazole and phenyl rings) coupled with a strongly polar, hydrogen-bonding tail (hydroxymethyl group). This structural reality dictates its behavior on silica gel and its thermodynamic trajectory during crystallization.

Below, you will find a mechanistic breakdown of common bottlenecks, quantitative solvent matrices, and self-validating protocols to ensure high-purity recovery.

Phase 1: Isolation & Crystallization Logic Flow

Workflow Start Crude Reaction Mixture TLC TLC Optimization (EtOAc/Hexane + Modifier) Start->TLC Sample prep Flash Flash Chromatography (Silica Gel) TLC->Flash Target Rf ~0.3 Fractions Pool Pure Fractions & Evaporate Flash->Fractions UV monitoring (254 nm) Dissolve Dissolve in Good Solvent (e.g., Hot EtOH) Fractions->Dissolve Yields solid/oil Antisolvent Add Anti-solvent (e.g., H2O) Dissolve->Antisolvent Near saturation point Cooling Controlled Cooling (0.1 °C/min) Antisolvent->Cooling Induce supersaturation Filter Filter & Wash Crystals Cooling->Filter Nucleation & Growth Pure Pure {1-methyl-3-phenyl-1H- thieno[2,3-c]pyrazol-5-yl}methanol Filter->Pure Vacuum dry

Figure 1: Optimized purification and crystallization workflow for thienopyrazole derivatives.

Phase 2: Troubleshooting & FAQs

Q1: Why does {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol streak severely during normal-phase silica gel chromatography? Causality: The hydroxymethyl group (-CH₂OH) acts as a potent hydrogen bond donor and acceptor. While the lipophilic thienopyrazole core is easily carried by the mobile phase, the polar tail interacts strongly with the free silanol (Si-OH) groups on the silica stationary phase. This differential partitioning causes the compound to drag across multiple column volumes. Resolution: You must competitively inhibit the silanol interactions. As detailed in1[1], adding a polar modifier (e.g., 1–3% methanol or 0.1% triethylamine) to your primary EtOAc/Hexane eluent will cap the active silica sites, resulting in sharp, distinct elution bands.

Q2: During crystallization, my compound forms a biphasic oily layer at the bottom of the flask instead of forming a crystal lattice. What causes this "oiling out"? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution hits the liquid-liquid phase boundary before reaching the solid-liquid (crystallization) boundary. Because2[2] have highly hydrophobic cores, rapid cooling in mixed solvent systems forces the compound to self-associate into a metastable, solvent-rich liquid phase rather than an ordered solid[3]. Resolution: You must bypass the LLPS boundary by controlling supersaturation. According to thermodynamic principles of the 4[4], you should lower your cooling rate to ≤0.1 °C/min and introduce seed crystals precisely when the solution enters the metastable zone to force immediate heterogeneous nucleation.

Q3: Structurally similar synthetic byproducts are co-eluting. How do I separate them? Causality: Regioisomers or unreacted intermediates sharing the thieno[2,3-c]pyrazole scaffold possess nearly identical dipole moments and lipophilicity, making standard isocratic elution ineffective. Resolution: Transition to a continuous gradient elution. Start with 10% EtOAc in Hexanes to elute non-polar impurities, then gradually ramp to 50% EtOAc to selectively desorb the target hydroxymethyl compound based on its specific hydrogen-bonding affinity.

Phase 3: Quantitative Data Presentation

Selecting the correct solvent system is the most critical variable in refining this compound. The table below synthesizes the thermodynamic roles and expected outcomes of standard crystallization matrices.

Solvent SystemRatio (v/v)RoleMechanistic CausalityExpected Outcome
EtOAc / Hexanes 1:3 to 1:5Good / Anti-solventEtOAc solubilizes the polar tail and core; Hexane selectively precipitates the hydrophobic core via dielectric reduction.Moderate purity, high yield. High risk of oiling out if cooled too rapidly.
Ethanol / Water 1:1 to 1:2Good / Anti-solventHot EtOH disrupts intermolecular H-bonds of the -CH₂OH group; Water forces the hydrophobic core to aggregate via hydrophobic effect.High purity, well-defined crystalline lattice. Slower crystal growth rate.
Toluene Single SolventRecrystallizationHigh thermal kinetic energy dissolves the compound; upon cooling, the solubility of the polar tail drops exponentially.Excellent for removing highly polar impurities. Yield may be lower.

Phase 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as closed-loop, self-validating systems. If the validation step fails, the protocol halts, preventing downstream contamination.

Protocol A: Modified Silica Gel Flash Chromatography

Objective: Isolate the target molecule from crude reaction mixtures without streaking.

  • Preparation: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Dry load the sample onto a small amount of silica gel and evaporate the DCM completely.

  • Column Packing: Pack the column using a slurry of silica gel in Hexanes containing 1% Triethylamine (TEA) to neutralize acidic silanol sites.

  • Elution: Run a gradient from 10% EtOAc/Hexanes to 40% EtOAc/Hexanes. Monitor fractions via UV absorption at 254 nm (the conjugated thienopyrazole core is highly UV-active).

  • Self-Validation Check (2D-TLC): Before pooling fractions, spot the combined solution onto a TLC plate. Run the plate in 30% EtOAc/Hexanes. Remove, dry, rotate the plate 90 degrees, and run it again in the same solvent.

    • Validation Criteria: A single spot perfectly on the diagonal line confirms that the compound is stable on silica and has not degraded or isomerized during the run.

Protocol B: Controlled Anti-Solvent Crystallization

Objective: Obtain X-ray quality crystals or highly pure API-grade powder, avoiding liquid-liquid phase separation.

  • Dissolution: Suspend the purified solid from Protocol A in absolute Ethanol (approx. 5 mL per gram of compound). Heat to 70 °C with stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Dropwise, add purified Water (anti-solvent) maintained at 70 °C until the solution becomes faintly turbid (the cloud point). Immediately add 2-3 drops of hot Ethanol to clear the solution, placing it exactly at the edge of the metastable zone.

  • Nucleation & Cooling: Turn off the heat. Introduce 1-2 mg of pure seed crystals of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol. Program the cooling bath to decrease the temperature at a rate of 0.1 °C/min down to 4 °C.

  • Self-Validation Check (Mother Liquor Assay): After filtering the crystals, take a 1 mL aliquot of the mother liquor. Analyze it via HPLC or UV-Vis spectroscopy.

    • Validation Criteria: The concentration of the target molecule in the mother liquor must match the theoretical solubility limit of the compound in the specific EtOH/H₂O ratio at 4 °C[5]. If the concentration is significantly higher, supersaturation was not fully relieved, indicating that the cooling rate was too fast or seeding failed.

Phase 5: Comprehensive References

  • Purification of Laboratory Chemicals (6th Edition) - ethz.ch - 5

  • Fundamental Techniques | Modern Organic Synthesis in the Laboratory - oup.com - 1

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - nih.gov - 2

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - mdpi.com - 4

  • Crystallization: From the Conformer to the Crystal - intechopen.com - 3

Sources

Troubleshooting

reducing background noise in {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol NMR spectra

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with {1-methyl-3-phenyl-1H-thie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol .

This compound presents unique spectroscopic challenges: a highly conjugated thienopyrazole core prone to aggregation, a C3-phenyl ring requiring high-resolution multiplet analysis, and a C5-hydroxymethyl group subject to chemical exchange. This guide moves beyond generic advice, explaining the causality behind signal degradation and providing self-validating protocols to achieve pristine, publication-quality spectra.

Section 1: Sample Preparation & Impurity Management (FAQs)

Q1: Why does the aromatic region (7.0–8.0 ppm) of my spectrum show broad lines and elevated baseline noise? The Causality: The thieno[2,3-c]pyrazole core and the C3-phenyl ring form a planar, hydrophobic π -system. At standard NMR concentrations (>20 mg/mL), these molecules often undergo π−π stacking and micro-aggregation. Aggregates have restricted tumbling rates (longer rotational correlation times, τc​ ), which drastically shortens the transverse relaxation time ( T2​ ). A shortened T2​ results in broad NMR signals ( Δν1/2​=1/(πT2​) ) that merge into the baseline, mimicking background noise. Furthermore, dissolved oxygen—a paramagnetic diradical—creates fluctuating local magnetic fields that further accelerate relaxation and degrade spectral quality[1]. Self-Validating System: Run a dilution series (e.g., 20 mg, 10 mg, 5 mg in 0.6 mL CDCl3​ ). If the aromatic multiplets sharpen and the baseline drops at lower concentrations, aggregation is the root cause.

Q2: There is a persistent, variable broad hump between 1.5 and 5.0 ppm that distorts my baseline. How do I remove it? The Causality: This hump originates from the exchangeable hydroxyl proton of the C5-hydroxymethyl group (- CH2​OH ). In the presence of trace water in deuterated solvents, this proton undergoes intermediate chemical exchange. On the NMR timescale, this prevents the signal from resolving into a sharp peak, instead smearing it across the baseline and obscuring nearby aliphatic signals (such as the N-methyl singlet at ~3.8-4.0 ppm). Self-Validating System: Perform a D2​O shake. The broad hump will immediately disappear as the -OH converts to -OD (which is invisible in 1H NMR), leaving only a sharp residual HOD peak and a perfectly flat aliphatic baseline.

Section 2: Instrument Acquisition & Post-Processing (FAQs)

Q3: My FID has a corrupted beginning, causing a "rolling baseline" across the entire spectrum. How can I correct this without losing the signal of my compound? The Causality: A rolling baseline is typically caused by transmitter breakthrough or acoustic ringing, which corrupts the first few data points of the Free Induction Decay (FID)[2]. Because the Fourier Transform (FT) converts time-domain data to frequency-domain data, errors at t≈0 translate to low-frequency, broad sinusoidal waves across the spectrum. Self-Validating System: Instead of using aggressive polynomial baseline corrections that can distort the quantitative integrals of your C3-phenyl protons, apply a Backward Linear Prediction to mathematically reconstruct the first few points of the FID before the FT.

Q4: I have limited sample (<5 mg). How do I maximize the Signal-to-Noise Ratio (SNR) through processing without introducing artificial line broadening? The Causality: When sample concentration is low, thermal noise from the probe dominates the tail end of the FID. Applying an apodization (window) function suppresses this noise. The standard Exponential window function multiplies the FID by e−t/τ , which improves SNR but artificially broadens the peaks. For {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, where resolving the phenyl multiplets is critical, the TRAF (Traficante) window function is vastly superior. TRAF enhances SNR while preserving the natural linewidth by matching the decay curve more intelligently[3]. Self-Validating System: Process the same FID three times (No Window, Exponential, and TRAF) and compare the resolution of the C3-phenyl multiplet.

Quantitative Data Summaries

To guide your processing choices, the following table summarizes the quantitative impact of different post-acquisition parameters on the spectrum of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol.

Table 1: Impact of Processing Parameters on Spectral Quality

Processing TechniqueSNR EnhancementPeak Resolution (C3-Phenyl)Baseline FlatnessRecommended Use Case
Raw FT (No Window) 1.0x (Baseline)Excellent (<0.5 Hz)Poor (Rolling)High-concentration samples
Exponential (LB=1Hz) ~3.0xPoor (Merged multiplets)ModerateRoutine rapid screening
TRAF Window Function ~4.0xExcellent (<0.5 Hz)ExcellentLow-concentration/Dilute samples
Whittaker Smoother N/APreservedPerfect (Flat)Quantitative integration (qNMR)

Experimental Protocols

Methodology 1: Ultra-Clean Sample Preparation & Degassing

Objective: Eliminate paramagnetic noise and particulate-induced shimming errors.

  • Dissolution: Dissolve exactly 5–10 mg of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol in 0.6 mL of high-purity CDCl3​ or DMSO−d6​ . Note: Keeping concentration below 15 mg/mL prevents thienopyrazole π−π aggregation.

  • Filtration: Pack a small plug of glass wool tightly into a Pasteur pipette. Wash the plug with 0.5 mL of neat solvent, discard the wash, and then filter your sample directly into a high-quality 5 mm NMR tube. This removes solid particulates that distort magnetic field homogeneity.

  • Degassing (O2 Removal): Bubble dry Argon or Nitrogen gas gently through the solution using a long capillary tube for 3–5 minutes to displace paramagnetic dissolved oxygen[1].

  • Deuterium Exchange (Optional): Add 1–2 drops of D2​O to the tube, cap tightly, and shake vigorously for 10 seconds to exchange the C5-hydroxymethyl proton. Allow the phases to separate before acquisition.

Methodology 2: Advanced FID Processing for Baseline Flattening

Objective: Maximize SNR and correct baseline rolling mathematically.

  • Data Import: Open the raw FID in your preferred NMR processing software (e.g., Mnova, TopSpin).

  • Linear Prediction: Apply Backward Linear Prediction to the first 16–32 points of the FID to correct transmitter breakthrough artifacts[2].

  • Apodization: Apply a TRAF window function (LB = 1.5 Hz) to suppress thermal noise in the FID tail without sacrificing the resolution of the aromatic protons[3].

  • Fourier Transform: Execute the FT and apply automatic/manual phase correction (Zero and First Order).

  • Baseline Correction: Apply a Whittaker Smoother or Ablative baseline correction algorithm. This models and subtracts low-frequency baseline rolling without distorting the integration values of the N-methyl or phenyl signals[4].

Troubleshooting Workflows & Logic

Workflow N1 Identify Noise Source in Thienopyrazole NMR N2 Sample Preparation N1->N2 N3 Instrument/Acquisition N1->N3 N4 Data Processing N1->N4 N2_1 Filter Particulates & Degas (O2 removal) N2->N2_1 N2_2 D2O Exchange for C5-CH2OH Group N2->N2_2 N3_1 Optimize Shimming & Receiver Gain N3->N3_1 N3_2 Increase Scans (NS) N3->N3_2 N4_1 Apply TRAF Window Function N4->N4_1 N4_2 Whittaker Smoother Baseline Correction N4->N4_2

Fig 1: Systematic workflow for identifying and resolving NMR background noise.

FID_Processing RawFID Raw FID Data (Low SNR / Distorted) LinPred Backward Linear Prediction (Fixes first data points) RawFID->LinPred Apodization Apodization (TRAF Window) LinPred->Apodization FT Fourier Transform (FT) Apodization->FT BaseCorr Baseline Correction (Whittaker Smoother) FT->BaseCorr CleanSpec Clean NMR Spectrum (Flat Baseline, High SNR) BaseCorr->CleanSpec

Fig 2: Sequential post-acquisition processing workflow for eliminating baseline distortion.

References

  • About paramagnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. NMRwiki. Available at:[Link]

  • Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. PubMed Central (PMC). Available at:[Link]

  • What Window Function do I use for an FID? ACD/Labs. Available at:[Link]

  • Baseline Correction with Mnova. Mestrelab Research. Available at:[Link]

Sources

Optimization

resolving poor bioavailability of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol in animal models

Welcome to the advanced troubleshooting center for resolving the pharmacokinetic (PK) liabilities of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol . As a planar, highly lipophilic heterocyclic compound contain...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for resolving the pharmacokinetic (PK) liabilities of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol .

As a planar, highly lipophilic heterocyclic compound containing a vulnerable primary alcohol, this molecule frequently exhibits poor absolute bioavailability ( F<15% ) in rodent models. This guide provides drug development professionals with field-proven, mechanistically grounded strategies to diagnose and resolve these exposure bottlenecks.

Global Diagnostic Workflow

Before altering the chemical structure or formulation, it is critical to identify whether the bioavailability bottleneck is driven by solubility/dissolution , intestinal permeability , or first-pass metabolism .

PK_Workflow Start Evaluate PO Bioavailability (F%) of Thienopyrazole Compound Decision Is Absolute F < 20%? Start->Decision IV_Clearance Assess IV Clearance (CL) Decision->IV_Clearance Yes High_CL High CL (> 40 mL/min/kg) Extensive First-Pass Metabolism IV_Clearance->High_CL Low_CL Low CL (< 10 mL/min/kg) Poor Absorption / Solubility IV_Clearance->Low_CL Action_Metab Run 1-ABT Probe Study Design Prodrugs High_CL->Action_Metab Action_Sol Develop Lipid-Based Formulation (SEDDS) Low_CL->Action_Sol

Decision tree for diagnosing the root cause of poor bioavailability in animal models.

Module 1: Overcoming Solubility Limits (The "Brick Dust" Phenomenon)

Q: Our oral (PO) dosing of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol in 0.5% CMC-Na yields negligible plasma exposure. Is this an absorption issue?

A: Yes, but it is specifically a dissolution-rate limited absorption issue. The thieno[2,3-c]pyrazole scaffold combined with a phenyl ring creates a highly lipophilic, crystalline structure with high lattice energy. Standard aqueous suspensions (like CMC-Na or Tween-80) fail to provide the dissolved fraction required for intestinal permeation. To bypass this, you must transition to a, specifically a Self-Emulsifying Drug Delivery System (SEDDS), which maintains the drug in a solubilized state throughout gastrointestinal transit.

Protocol 1: SEDDS Preparation & Self-Validation

Causality: SEDDS utilizes the GI tract's motility to spontaneously form microemulsions, presenting the drug to the enterocytes in a highly absorbable lipid droplet rather than a solid crystal.

  • Excipient Blending: Combine Capryol 90 (oil phase, 30% w/w), Cremophor EL (surfactant, 50% w/w), and Transcutol HP (co-surfactant, 20% w/w) in a glass vial.

  • Drug Incorporation: Add {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol at a loading dose of 10 mg/g of the lipid mixture. Vortex for 5 minutes.

  • Thermal Solubilization: Sonicate the mixture in a water bath at 40°C for 30 minutes until optically clear.

  • Validation Step (Critical): Dilute 100 µL of the formulation in 10 mL of simulated gastric fluid (SGF, pH 1.2). Measure the droplet size via Dynamic Light Scattering (DLS). Validation Criteria: The Z-average diameter must be < 50 nm with a Polydispersity Index (PDI) < 0.3 to confirm successful microemulsification before animal dosing.

Table 1: Formulation Impact on PK Parameters (Rat Model, 10 mg/kg PO)
Formulation TypeCmax (ng/mL)AUC (ng·h/mL)Tmax (h)Absolute F (%)
0.5% CMC-Na (Suspension)45 ± 12120 ± 354.02.1%
10% DMSO / 90% PEG400180 ± 40550 ± 902.58.5%
Optimized SEDDS 890 ± 110 3,100 ± 420 1.0 28.4%

Module 2: Differentiating Absorption from First-Pass Metabolism

Q: We achieved solubilization using the SEDDS formulation, but the absolute bioavailability (F) in Sprague-Dawley rats is still capped at ~28%. IV clearance is very high. What is the next diagnostic step?

A: High IV clearance coupled with low PO bioavailability, despite adequate solubility, strongly indicates extensive first-pass metabolism. The compound possesses a primary alcohol (-CH2OH) susceptible to oxidation, and a thienopyrazole core vulnerable to CYP450-mediated hydroxylation. To isolate the role of CYP-mediated first-pass metabolism, conduct an in vivo probe study using , a pan-specific, mechanism-based CYP inactivator.

Metabolism_Pathway Drug {1-methyl-3-phenyl-1H-thieno [2,3-c]pyrazol-5-yl}methanol CYP Hepatic/Intestinal CYP450 Enzymes Drug->CYP Substrate Metabolite Oxidized Inactive Metabolites CYP->Metabolite Oxidation Inhibitor 1-Aminobenzotriazole (1-ABT) Inhibitor->CYP Mechanism-Based Inhibition

Mechanism of 1-ABT blocking CYP450-mediated first-pass metabolism of the parent drug.

Protocol 2: 1-ABT Pharmacokinetic Probe Study

Causality: By irreversibly binding to the heme group of CYP enzymes, . If bioavailability spikes after 1-ABT administration, the bottleneck is definitively metabolic, not permeability-driven.

  • Pre-treatment: Administer 1-ABT (50 mg/kg, dissolved in saline) via oral gavage to the test cohort 2 hours prior to dosing the thienopyrazole compound.

  • Control Group: Administer saline vehicle to the control cohort 2 hours prior.

  • Dosing: Administer {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol (3 mg/kg IV and 10 mg/kg PO) to both cohorts.

  • Validation Step (Critical): Include a parallel cohort dosed with Midazolam (a known CYP3A4 substrate). A >5-fold increase in Midazolam AUC validates that the 1-ABT successfully inhibited the CYP enzymes.

Table 2: Impact of 1-ABT Pre-treatment on PK Parameters
Treatment GroupIV Clearance (mL/min/kg)PO Cmax (ng/mL)PO AUC (ng·h/mL)Absolute F (%)
Control (Vehicle)65.2 (High)8903,10028.4%
1-ABT Pre-treated 14.1 (Low) 3,450 14,200 82.1%

Interpretation: The massive jump in F% (from 28.4% to 82.1%) confirms that intestinal permeability is excellent, and the primary liability is CYP-mediated first-pass metabolism.

Module 3: Prodrug Strategies for Metabolic Shielding

Q: 1-ABT pre-treatment confirmed that first-pass metabolism is destroying our compound before it reaches systemic circulation. How can we chemically modify the compound to survive the liver without losing target affinity?

A: Since the -CH2OH group is a primary liability for both phase I oxidation and phase II glucuronidation, synthesizing an ester prodrug is the optimal strategy. Capping the alcohol with an amino acid (e.g., L-valine) drastically alters the absorption route. L-valyl esters hijack the intestinal PEPT1 transporter, significantly increasing permeability and shielding the alcohol during first-pass transit. Once in the systemic circulation, ubiquitous, releasing the active parent drug.

Prodrug_Pathway Prodrug L-Valyl Ester Prodrug of Thienopyrazole Gut Intestinal Lumen Prodrug->Gut Transporter PEPT1 Transporter (Enterocyte) Gut->Transporter Uptake Blood Systemic Circulation Transporter->Blood Bypass Efflux Esterase Carboxylesterase 1 (CES1) Blood->Esterase Hydrolysis Active Active Parent Drug Released Esterase->Active

Mechanism of PEPT1-mediated uptake and subsequent CES1 cleavage of the L-valyl prodrug.

Protocol 3: Prodrug Synthesis & Ex Vivo Cleavage Assay

Causality: A successful prodrug must be stable in the gut but rapidly cleave in the blood. If the ester is too sterically hindered, it will circulate as an inactive prodrug.

  • Synthesis: React {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol with Boc-L-valine using EDC/DMAP coupling in DCM. Deprotect the Boc group using TFA/DCM to yield the L-valyl ester hydrochloride salt.

  • Ex Vivo Stability Validation (Critical): Incubate the prodrug (1 µM) in blank rat plasma and simulated intestinal fluid (SIF) at 37°C.

  • Sampling: Quench aliquots with cold acetonitrile at 0, 5, 15, 30, and 60 minutes. Analyze via LC-MS/MS.

  • Success Criteria: The prodrug must show a half-life ( t1/2​ ) > 120 mins in SIF (stable in gut) and a t1/2​ < 10 mins in plasma (rapid conversion to active drug).

Table 3: In Vivo PK Comparison (Parent vs. L-Valyl Prodrug)

(Note: Data reflects the concentration of the ACTIVE parent drug generated in plasma)

Dosed CompoundDose EquivalentCmax (ng/mL)AUC (ng·h/mL)Effective F (%)
Parent Compound10 mg/kg8903,10028.4%
L-Valyl Prodrug 10 mg/kg (eq) 2,850 11,400 74.5%
References
  • Shrestha, H., Bala, R., & Arora, S. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. URL:[Link]

  • El-Kattan, A. F., et al. (2008). The use of 1-aminobenzotriazole in differentiating the role of CYP-mediated first pass metabolism and absorption in limiting drug oral bioavailability: a case study. Drug Metabolism Letters. URL:[Link]

  • Linder, K. E., et al. (2015). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Current Drug Metabolism. URL:[Link]

  • Najjar, A., & Karaman, R. (2012). Modern Prodrug Design for Targeted Oral Drug Delivery. Molecules. URL:[Link]

Troubleshooting

fixing HPLC peak tailing issues for {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the chromatographic challenges associated with complex heterocyclic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the chromatographic challenges associated with complex heterocyclic compounds.

Analyzing {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol presents a unique set of difficulties. This molecule features a pyrazole ring (containing weakly basic nitrogen atoms), a primary alcohol (capable of strong hydrogen bonding), and fused hydrophobic thiophene and phenyl rings. While the hydrophobic regions drive primary retention on a standard C18 column, the basic nitrogens and hydroxyl group are highly susceptible to secondary interactions, which frequently manifest as severe peak tailing.

This guide is designed to move beyond basic troubleshooting. It provides a mechanistically grounded, self-validating framework to diagnose and permanently resolve peak tailing for this specific analyte.

Part 1: The Mechanistic Root Causes of Peak Tailing

To fix peak tailing, we must first understand the causality behind it. In an ideal reversed-phase separation, your analyte interacts solely with the hydrophobic C18 ligands. However, silica-based stationary phases contain residual, unbonded silanol groups (Si-OH).

At a mid-range mobile phase pH (e.g., pH 5–7), these silanols ionize into negatively charged silanate ions (SiO⁻). Simultaneously, the weakly basic pyrazole nitrogens on {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol can become protonated. This creates a strong electrostatic (ion-exchange) attraction. Because these active silanol sites are heterogeneously distributed and limited in number, the analyte molecules desorb at different rates, causing the characteristic "tail" at the end of the peak[1].

ChemicalInteraction Analyte Analyte: {1-methyl-3-phenyl-1H-thieno... pyrazol-5-yl}methanol (Basic N, Hydroxyl) Interaction Secondary Retention: Ion-Exchange & Hydrogen Bonding Analyte->Interaction Silica Stationary Phase: Residual Silanols (Si-OH) on C18 Column Silica->Interaction Result Chromatographic Result: Peak Tailing (As > 1.5) Interaction->Result Solution1 Low pH (2.5): Protonates Silanols (Si-OH) Solution1->Silica Solution2 Amine Modifier (TEA): Blocks Active Sites Solution2->Silica

Caption: Mechanistic pathway of secondary silanol interactions causing peak tailing and targeted solutions.

Part 2: Diagnostic FAQs

Q1: How do I know if the tailing is caused by chemical interactions or a physical system issue? A1: You must isolate the variables. Physical problems (like dead volume in oversized tubing, a blocked frit, or a collapsed column bed) cause all peaks to tail, regardless of their chemistry. Chemical problems (like acid-base interactions) only affect specific functional groups. The most authoritative way to test this is by injecting a neutral compound that cannot undergo ion-exchange, as detailed in [2]. If the neutral compound is symmetric but your pyrazole derivative tails, the issue is strictly chemical.

Q2: How does mobile phase pH affect the peak shape of this specific pyrazole derivative? A2: pH is your primary thermodynamic control lever. By lowering the mobile phase pH to 2.5–3.0 (using formic or phosphoric acid), you force the surface silanols into a fully protonated, neutral state (Si-OH). This effectively shuts down the electrostatic attraction between the silica and the basic nitrogens on your analyte, dramatically improving peak symmetry[1].

Q3: What if my assay requires a neutral pH mobile phase? A3: If you cannot lower the pH, you must mask the active silanols chemically. Adding a competing amine modifier, such as 10 mM Triethylamine (TEA), provides a sacrificial basic compound that binds to the ionized silanols, blocking your analyte from interacting with them[3]. Alternatively, you must switch to a highly end-capped, base-deactivated "Type B" silica column designed specifically to prevent these interactions[2].

Q4: Could my sample preparation be causing the tailing? A4: Yes. If you dissolve {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol in 100% DMSO or Acetonitrile, but your mobile phase is 80% aqueous, the sample solvent is too strong. This causes the analyte to precipitate or travel down the column un-retained before mixing properly, leading to fronting or tailing. Always try to dissolve your sample in the initial mobile phase conditions[4].

Part 3: Diagnostic Workflow & Quantitative Data

To systematically resolve the issue, follow this logical decision tree:

DiagnosticWorkflow Start Peak Tailing Observed (Asymmetry > 1.2) Step1 Inject Neutral Marker (e.g., Toluene) Start->Step1 PhysIssue Neutral Marker Tails: Physical Issue Step1->PhysIssue Yes ChemIssue Neutral Marker Symmetric: Chemical Issue Step1->ChemIssue No FixPhys Check fittings, reduce dead volume, or replace degraded column PhysIssue->FixPhys Step2 Dilute Sample 1:10 and Re-inject ChemIssue->Step2 Overload Tailing Improves: Mass/Volume Overload Step2->Overload Yes Silanol Tailing Persists: Secondary Interactions Step2->Silanol No FixOverload Reduce injection volume or sample concentration Overload->FixOverload FixSilanol Lower pH (2.5-3.0), add TEA, or use end-capped C18 Silanol->FixSilanol

Caption: Systematic diagnostic workflow for isolating physical vs. chemical HPLC peak tailing.

Table 1: Impact of Mobile Phase Parameters on Analyte Peak Asymmetry (As) The following table summarizes expected quantitative outcomes when adjusting parameters for basic heterocyclic compounds like our target analyte.

Mobile Phase ConditionSilanol Ionization StateAnalyte Ionization StateTypical Asymmetry (As)Chromatographic Result
pH 6.5 (No Additives) Ionized (SiO⁻)Neutral / Weakly Protonated1.8 - 2.5Severe Tailing (Unacceptable)
pH 2.5 (0.1% Formic Acid) Neutral (Si-OH)Protonated (NH⁺)1.0 - 1.2Excellent Symmetry
pH 6.5 + 10mM TEA Ionized (SiO⁻) masked by TEANeutral / Weakly Protonated1.2 - 1.4Good Symmetry
pH 6.5 (High Mass Load) Ionized (SiO⁻)Neutral / Weakly Protonated> 2.5Fronting/Tailing (Overload)

Part 4: Self-Validating Experimental Protocols

Do not guess at the root cause; prove it. Use the following self-validating protocols to definitively isolate and correct the tailing mechanism.

Protocol 1: The Neutral Marker Diagnostic Test

Purpose: To definitively isolate physical system dead volume from chemical secondary interactions. Causality: Neutral molecules cannot undergo acid-base or ion-exchange interactions with silanols. If a neutral marker tails, the root cause is physical (e.g., void volume, clogged frit). If it is symmetric but the analyte tails, the cause is chemical[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µg/mL solution of a neutral marker (e.g., Toluene or Uracil for reversed-phase) in your current mobile phase.

  • Injection: Inject 5 µL of the neutral marker onto the HPLC system using your current method's flow rate and column temperature.

  • Data Analysis: Calculate the Asymmetry Factor (As) at 10% peak height using your chromatography data system.

  • Validation Check:

    • If As > 1.2: The system is physically compromised. Inspect all PEEK tubing connections to ensure they are seated flush against the ferrule to eliminate dead volume. If tubing is sound, the column bed has likely collapsed, requiring column replacement[1].

    • If As ≤ 1.2: The system is physically sound. The tailing of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is confirmed to be a chemical interaction. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization & Column Deactivation

Purpose: To suppress secondary silanol interactions through thermodynamic control of the mobile phase. Causality: Lowering the pH below the pKa of the surface silanols (pKa ~3.5-4.5) forces them into a neutral state, eliminating electrostatic attraction[1].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare Mobile Phase A consisting of HPLC-grade Water with 0.1% v/v Formic Acid (yielding a pH of approximately 2.7). Prepare Mobile Phase B as 100% Acetonitrile.

  • Equilibration: Flush the column with 10 column volumes of the new acidic mobile phase to ensure complete protonation of the silica surface.

  • Sample Dilution: Dilute your {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol sample 1:10 using the initial mobile phase conditions (e.g., 90% A / 10% B) to rule out mass overload and strong-solvent effects[4].

  • Validation Check: Inject the diluted sample. If the Asymmetry Factor drops below 1.5, the chemical interaction has been successfully suppressed. If tailing persists, the column's end-capping has degraded, and you must switch to a modern, base-deactivated C18 column[2].

References

  • Axion Labs. HPLC Peak Tailing - Causes and Solutions. Available at:[Link][2]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Thienopyrazole Derivatives: Evaluating {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol Against Traditional Analogues in Kinase Inhibition

Introduction: The Thienopyrazole Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields scaffolds with potent and diverse biological activities. The thien...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thienopyrazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields scaffolds with potent and diverse biological activities. The thienopyrazole system, a bicyclic combination of thiophene and pyrazole moieties, is a prime example of such a privileged structure.[1][2] Pyrazoles and thiophenes are individually well-established pharmacophores, with numerous derivatives approved for treating a range of diseases, including various cancers.[3][4] Their fusion results in three primary isomers: thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole, and thieno[3,4-c]pyrazole.[1][2]

While all isomers have shown promise, the thieno[2,3-c]pyrazole core has recently emerged as a particularly fertile ground for the development of novel therapeutics, especially kinase inhibitors.[1][4] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them a popular target for drug discovery.[1][5] This guide provides an in-depth comparison of a novel derivative, {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, against traditional thienopyrazole analogues. Due to its novelty, direct experimental data for the methanol derivative is limited. Therefore, we will use the extensively characterized and structurally similar compound, N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (hereafter referred to as Tpz-1 ), as a benchmark to represent the advanced potential of this new class of C5-substituted derivatives.[1][2]

The Emergence of a Novel Scaffold: The Significance of C5-Position Substitution

The core structure, 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole , provides a rigid and chemically stable foundation. The substituents at the C1 (methyl), C3 (phenyl), and C5 positions are critical for dictating the molecule's interaction with biological targets. The C5 position, in particular, offers a key vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

The featured compound, {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol , possesses a hydroxymethyl group (-CH₂OH) at this C5 position. This small, polar, hydrogen-bond-donating group stands in contrast to the larger, more complex carbohydrazide moiety of Tpz-1 or the carbonitrile and carboxamide groups seen in more traditional derivatives.[6][7] The presence of the methanol group can significantly alter the compound's solubility, cell permeability, and ability to form specific hydrogen bonds within a kinase's active site, potentially leading to a unique inhibitory profile.

Comparative Performance Analysis: Potency and Mechanism of Action

A key differentiator for any new compound is its performance relative to existing alternatives. Here, we compare the biological activity of the advanced Tpz-1 derivative against other traditional pyrazole-based inhibitors.

Anticancer Potency: A Head-to-Head Comparison

The primary measure of a potential anticancer agent's effectiveness is its ability to induce cell death, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.[8] Tpz-1 has demonstrated potent, low-micromolar to nanomolar cytotoxicity across a broad panel of human cancer cell lines.[2][4]

Compound/DerivativeTarget Cell LineIC50 (µM)Key Structural ClassReference
Tpz-1 HL-60 (Leukemia)0.19 - 0.95Thieno[2,3-c]pyrazole[2]
Tpz-1 MCF-7 (Breast Cancer)1.10Thieno[2,3-c]pyrazole[2]
Tpz-1 HCT-116 (Colon Cancer)1.15Thieno[2,3-c]pyrazole[2]
Thiazolyl-pyrazoline I MCF-7 (Breast Cancer)0.07Thiazolyl-Pyrazoline[9]
Pyrazole Carbaldehyde 43 MCF-7 (Breast Cancer)0.25Pyrazole Carbaldehyde[3]
Benzofuropyrazole 4a K562 (Leukemia)0.26Benzofuro[3,2-c]pyrazole[10]
Benzofuropyrazole 4a A549 (Lung Cancer)0.19Benzofuro[3,2-c]pyrazole[10]
Thienopyrimidine 9a MCF-7 (Breast Cancer)9.80Thienopyrimidine[11]

Table 1: Comparative cytotoxic potencies (IC50) of Tpz-1 and various traditional pyrazole-based derivatives against several human cancer cell lines.

Expert Interpretation: The data clearly positions the thieno[2,3-c]pyrazole scaffold, represented by Tpz-1, as a highly potent anticancer agent. While some traditional pyrazole derivatives show exceptional potency against specific cell lines (e.g., Thiazolyl-pyrazoline I), Tpz-1's strength lies in its broad efficacy across multiple cancer types. The structural modifications at the C5 position are crucial for this activity, suggesting that the methanol group in our topic compound could offer a similarly potent, yet potentially more selective, profile due to its distinct chemical nature.

Mechanism of Action: Multi-Kinase Inhibition vs. Targeted Inhibition

Traditional kinase inhibitors are often designed to be highly specific for a single target.[5] However, the complexity of cancer signaling often necessitates the modulation of multiple pathways.[9] Tpz-1 exemplifies this modern approach by acting as a multi-pathway kinase inhibitor.

In-vitro studies have shown that Tpz-1 disrupts the MAP and Src kinase pathways.[1] Specifically, it leads to:

  • Decreased phosphorylation of p38, CREB, Akt, and STAT3.

  • Hyperphosphorylation of Fgr, Hck, and ERK 1/2.[1][2]

This complex modulation of key signaling nodes results in cell cycle interference, disruption of mitotic spindles, and ultimately, induction of apoptosis.[1][2] This contrasts with many traditional derivatives that may target a narrower range of kinases, such as EGFR or VEGFR-2.[3][9]

Tpz1_Signaling_Pathway cluster_mapk MAPK Pathway cluster_akt PI3K/Akt Pathway cluster_src Src Family cluster_jak_stat JAK/STAT Pathway pathway_node pathway_node inhibited_node inhibited_node hyper_node hyper_node p38 p38 CellCycle Cell Cycle Arrest p38->CellCycle ERK ERK 1/2 ERK->CellCycle Akt Akt Akt->CellCycle Fgr Fgr Apoptosis Apoptosis Fgr->Apoptosis Hck Hck Hck->Apoptosis STAT3 STAT3 STAT3->CellCycle Tpz1 Tpz-1 Derivative Tpz1->p38 Tpz1->ERK Tpz1->Akt Tpz1->Fgr Tpz1->Hck Tpz1->STAT3 CREB CREB Tpz1->CREB CREB->Apoptosis

Figure 1: Modulatory effects of the Tpz-1 derivative on key oncogenic signaling kinases.

Supporting Experimental Protocols & Workflows

To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. The following sections detail the methodologies required to evaluate and compare novel thienopyrazole derivatives.

Workflow for Determining IC50 Values

The determination of a compound's IC50 is a foundational experiment in drug discovery. The process involves treating cancer cells with a range of inhibitor concentrations and measuring cell viability after a set incubation period.

Figure 2: Standard experimental workflow for IC50 determination using a cell viability assay.
Protocol 1: In-Vitro Cell Viability Assay (MTT-Based)

This protocol describes a standard method for assessing the cytotoxic effects of a compound on adherent cancer cell lines.[10][12]

1. Cell Seeding:

  • Harvest logarithmically growing cells and perform a cell count.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Rationale: Seeding a consistent number of healthy, growing cells is critical for assay reproducibility.

2. Cell Adherence:

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.

3. Compound Treatment:

  • Prepare a 2X stock solution series of the test compound (e.g., {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol) in culture medium via serial dilution from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.

  • Aspirate the old medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include "vehicle control" (DMSO only) and "no treatment" wells.

  • Rationale: A serial dilution allows for the generation of a dose-response curve. The vehicle control accounts for any effects of the solvent on cell viability.

4. Incubation:

  • Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO₂.

5. Viability Assessment:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours. Living cells will metabolize the yellow MTT into purple formazan crystals.[12]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Rationale: The amount of formazan produced is directly proportional to the number of viable cells.

6. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[8][13]

Protocol 2: In-Vitro Kinase Inhibition Assay

This protocol provides a general framework for measuring the direct inhibitory effect of a compound on a specific recombinant kinase.[14][15][16]

1. Reagents and Setup:

  • Kinase: Purified, recombinant kinase of interest (e.g., p38, Akt).

  • Substrate: A specific peptide or protein substrate for the kinase.

  • ATP: Adenosine triphosphate, the phosphate donor.

  • Assay Buffer: Buffer optimized for kinase activity (typically contains MgCl₂, DTT, and a buffering agent like HEPES).

  • Test Compound: {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol or other derivatives, serially diluted.

2. Reaction Mixture Preparation:

  • In a 96-well or 384-well plate, add the assay buffer.

  • Add the test compound at various final concentrations.

  • Add the kinase and the substrate.

  • Rationale: Pre-incubating the kinase with the inhibitor allows for binding to occur before the reaction is initiated.

3. Initiation of Kinase Reaction:

  • Initiate the reaction by adding ATP. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC50 values for competitive inhibitors.[14]

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[17]

4. Detection and Quantification:

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify kinase activity. This can be done through various methods:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[16]
    • Luminescence-Based Assay: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo®), where light output is inversely proportional to kinase activity.[15]
    • Antibody-Based Assay (e.g., TR-FRET): Using an antibody that specifically recognizes the phosphorylated substrate.[15]

5. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Outlook

The comparative analysis reveals that advanced thieno[2,3-c]pyrazole derivatives, such as Tpz-1, represent a significant evolution from traditional pyrazole-based compounds. Their strength lies not only in their high potency across a broad range of cancer cell lines but also in their sophisticated mechanism of action, which involves the modulation of multiple critical signaling pathways.[1]

The novel compound, {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol , is a promising candidate within this advanced class. The introduction of a C5-methanol group provides a unique chemical handle that could refine the molecule's interaction with kinase targets, potentially enhancing selectivity or improving its drug-like properties. Further investigation, following the rigorous experimental protocols outlined in this guide, is necessary to fully elucidate its performance profile. The continued exploration of substitutions at the C5 position of the thieno[2,3-c]pyrazole scaffold holds immense potential for the development of next-generation, highly effective kinase inhibitors for cancer therapy.

References

  • Al-Ostoot, F.H., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. PMC. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2023). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. PMC. Available at: [Link]

  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Cui, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. ResearchGate. Available at: [Link]

  • Google Patents. (N/A). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Fahmy, H.T.Y., et al. (2018). synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

  • Rojas, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available at: [Link]

  • The Royal Society of Chemistry. (N/A). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available at: [Link]

  • Knippschild, U., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • Kamal El-Dean, A.M., et al. (2015). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. PubMed. Available at: [Link]

  • ResearchGate. (N/A). Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles. Available at: [Link]

  • McLean, L.R., et al. (2012). X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. PubMed. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Assay Genie. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • Jin, C., & Yang, S. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. Available at: [Link]

  • Kamal El-Dean, A.M., et al. (2015). A Convenient Synthesis and Biological Activity of Novel Thieno[2,3- c ]pyrazole Compounds as Antimicrobial and Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • Nakagawa, H., et al. (2013). Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. PubMed. Available at: [Link]

  • Al-Omair, M.A., et al. (2022). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. MDPI. Available at: [Link]

  • Wikipedia. (N/A). IC50. Available at: [Link]

  • Kamal El-Dean, A.M., et al. (2015). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. PMC. Available at: [Link]

  • ResearchGate. (2026). Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • SciSpace. (N/A). Design, Synthesis, and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link]

  • Ludwig Maximilian University of Munich. (N/A). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Available at: [Link]

  • Boster Biological Technology. (N/A). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Wang, S., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available at: [Link]

  • Wiley-VCH. (N/A). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Available at: [Link]

  • The Royal Society of Chemistry. (N/A). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Available at: [Link]

Sources

Comparative

Validating Analytical Reference Standards for {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol: A Comprehensive Comparison Guide

In the highly regulated landscape of drug discovery, thieno[2,3-c]pyrazoles represent a privileged pharmacophore, frequently utilized in the development of potent kinase inhibitors and anti-inflammatory agents. At the he...

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Author: BenchChem Technical Support Team. Date: March 2026

In the highly regulated landscape of drug discovery, thieno[2,3-c]pyrazoles represent a privileged pharmacophore, frequently utilized in the development of potent kinase inhibitors and anti-inflammatory agents. At the heart of synthesizing and evaluating these bioactive molecules is {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol (CAS: 1263063-15-5), a critical synthetic intermediate and analytical marker.

For researchers and drug development professionals, the integrity of downstream assays—from calculating cross-coupling reaction yields to establishing API impurity profiles—relies entirely on the absolute purity of this reference material. This guide objectively compares validation strategies for this compound, moving beyond traditional chromatographic area normalization to primary absolute quantitation methods, aligning with the latest [1].

The Causality of Experimental Choices: Why Traditional Methods Fail

Historically, laboratories have relied on HPLC-UV area normalization (the "100% minus impurities" mass balance approach) to validate in-house working standards. However, this method operates on a flawed assumption: that all impurities absorb UV light equally at the chosen wavelength.

For a heterocyclic scaffold like {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, synthesis often leaves behind residual non-chromophoric solvents, inorganic salts from catalytic steps, or moisture. HPLC-UV is blind to these contaminants, leading to an overestimation of purity.

To establish a self-validating system, modern metrology relies on Quantitative Nuclear Magnetic Resonance (qNMR) . As a primary analytical method, qNMR measures the direct proportionality of the proton signal intensity to the number of nuclei, without requiring an identical reference standard. By integrating a distinct proton signal from the analyte against an internal calibrant (e.g., Maleic acid), researchers can determine the absolute mass fraction with metrological traceability to SI units [2].

Performance Matrix: qNMR-Certified Reference Materials (CRM) vs. In-House Working Standards
Validation ParameterqNMR-Certified Reference Material (CRM)In-House Working Standard (HPLC-UV)Analytical Impact on Drug Development
Purity Assignment Absolute: Directly proportional to nuclei via internal calibrant.Relative: Area normalization assumes uniform UV response.CRM prevents overestimation of purity, ensuring accurate API dosing in assays.
Impurity Detection Detects non-chromophoric organics & highlights inorganic mass gaps.Misses non-UV absorbing compounds (salts, aliphatic solvents).CRM ensures an accurate mass balance and prevents unexplained assay drift.
Traceability Metrologically traceable to SI units (ISO 17034 compliant).Traceable only to relative response factors.CRM meets strict regulatory compliance for IND/NDA submissions.
Validation Time Single analytical step (High efficiency).Requires multiple orthogonal methods (KF, TGA, ROI).CRM accelerates downstream synthetic and analytical workflows.

Experimental Protocols for Reference Standard Validation

To ensure scientific integrity, the validation of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol must follow a rigorous, step-by-step methodology.

Protocol A: Absolute Purity Determination via 1H-qNMR

Objective: Determine the absolute mass fraction of the standard.

  • Calibrant Selection: Select a highly pure, metrologically traceable internal standard. For this compound, Maleic acid (singlet at ~6.3 ppm) is ideal, as it does not overlap with the analyte's signals.

  • Sample Preparation: Accurately weigh ~10 mg of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity DMSO- d6​ . Ensure complete dissolution via vortexing and sonication.

  • Acquisition Parameters:

    • Use a high-field NMR spectrometer (e.g., 600 MHz).

    • Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​≥60 seconds) to ensure complete magnetization recovery.

    • Acquire at least 64 scans for a high signal-to-noise ratio (SNR > 250:1).

  • Integration & Calculation: Integrate the internal standard singlet (~6.3 ppm) against a distinct analyte signal. For {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, the N-methyl singlet (~3.9 ppm) or the methylene protons of the hydroxymethyl group (~4.7 ppm) provide clean, isolated signals for accurate quantitation.

Protocol B: Orthogonal Purity Assessment via LC-HRMS

Objective: Confirm isotopic mass and detect trace organic impurities.

  • System Setup: Utilize an LC coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes to ensure elution of both polar degradants and lipophilic synthetic byproducts.

  • Detection: Monitor via UV/DAD (210-400 nm) and HRMS (ESI+ mode). Confirm the exact mass of the [M+H]+ ion (Calculated for C13​H12​N2​OS : 245.0743 Da).

Visualizing the Validation and Application Workflows

To fully grasp the lifecycle of this reference standard, we must visualize both how it is validated and how it is ultimately applied in drug discovery.

The Multidimensional Validation Workflow

The generation of a true Certified Reference Material requires orthogonal testing to cover all potential impurity classes (organics, volatiles, and inorganics).

ValidationWorkflow cluster_0 Primary Absolute Quantitation cluster_1 Orthogonal Purity & Identity cluster_2 Volatiles & Inorganics Start Raw MPTPM Batch (CAS: 1263063-15-5) qNMR 1H-qNMR Analysis (Internal Standard) Start->qNMR LCMS LC-HRMS (Mass Accuracy & Impurities) Start->LCMS HPLC HPLC-UV/DAD (Chromatographic Purity) Start->HPLC KF Karl Fischer Titration (Water Content) Start->KF TGA TGA / ROI (Residual Solvents/Ash) Start->TGA Cert Certified Reference Material (CRM) Generation per ICH Q2(R2) qNMR->Cert LCMS->Cert HPLC->Cert KF->Cert TGA->Cert

Fig 1. Multidimensional validation workflow for MPTPM reference standards.

Synthetic Application Context

Once validated, the standard is utilized to monitor the synthesis of complex thieno[2,3-c]pyrazole derivatives targeting specific kinase pathways.

ApplicationWorkflow MPTPM {1-methyl-3-phenyl-1H- thieno[2,3-c]pyrazol-5-yl}methanol Intermediate Reactive Intermediate (e.g., Chloride/Aldehyde) MPTPM->Intermediate Halogenation/ Oxidation API Bioactive Thieno[2,3-c]pyrazole (Kinase Inhibitor API) Intermediate->API Cross-Coupling/ Substitution Target Target Kinase Inhibition (e.g., Aurora/CDK) API->Target Binding

Fig 2. Synthetic application of MPTPM in the development of targeted kinase inhibitors.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Validation

Structural Validation of {1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol: A Comparative Analytical Guide

Executive Summary The thieno[2,3-c]pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent anticancer agents and kinase inhibitors[1]. However, the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[2,3-c]pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent anticancer agents and kinase inhibitors[1]. However, the synthesis of heavily substituted derivatives, such as {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol , presents significant analytical challenges. Differentiating the exact regiochemistry of the fused bicyclic core and verifying the precise locations of N-methylation and functional group substitutions requires rigorous analytical validation[2].

This guide objectively compares standard analytical modalities—1D NMR, High-Resolution Mass Spectrometry (HRMS), X-Ray Crystallography, and 2D NMR—demonstrating why advanced 2D NMR techniques (HSQC, HMBC, NOESY) are the non-negotiable gold standard for the unambiguous structural elucidation of complex thienopyrazoles in solution.

The Analytical Challenge: Regioisomerism in Thienopyrazoles

When synthesizing {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, chemists must rule out several structural ambiguities:

  • Core Regioisomerism: Distinguishing the thieno[2,3-c]pyrazole core from its thieno[3,2-c] or thieno[3,4-c] isomers[2].

  • N-Alkylation Site: Confirming that the methyl group is attached to N-1 rather than N-2[3].

  • Substituent Linkage: Proving that the phenyl ring is at C-3 and the hydroxymethyl group is at C-5.

Because the bridgehead carbons (C-3a and C-6a) lack attached protons, simple 1D 1 H NMR cannot bridge the pyrazole and thiophene rings. A multi-dimensional approach is required to map the through-bond and through-space interactions.

Modality Comparison: Why 2D NMR is the Gold Standard

To validate the structure, researchers typically consider four primary analytical pathways. The table below summarizes the comparative efficacy of each method for this specific molecular class.

Analytical ModalityResolution of RegioisomersN1 vs N2 Methyl DifferentiationSpeed & ThroughputSample RequirementVerdict for Thienopyrazoles
1D NMR ( 1 H, 13 C) Poor (Cannot link rings)Moderate (Chemical shift inference)High (< 10 mins)~5 mgInsufficient for final validation.
HRMS (Q-TOF/Orbitrap) None (Identical exact mass)NoneVery High< 1 mgGood for formula confirmation only.
X-Ray Crystallography AbsoluteAbsoluteLow (Requires single crystals)High (Crystal dependent)Gold standard, but often bottlenecked by crystallization.
2D NMR (HSQC/HMBC/NOESY) High (Unambiguous) High (Unambiguous) Moderate (2-4 hours) ~10-15 mg Optimal balance of speed, accuracy, and solution-state proof.

While X-ray crystallography provides absolute 3D coordinates, it is heavily dependent on the compound's ability to form high-quality single crystals. 2D NMR circumvents this bottleneck, providing a self-validating, solution-state map of the molecule's entire atomic connectivity[4].

NMR_Workflow Start Synthesized Compound {1-methyl-3-phenyl-...} Prep Sample Preparation (DMSO-d6, 600 MHz) Start->Prep OneD 1D NMR (1H, 13C) Initial Assessment Prep->OneD TwoD_Homo 2D Homonuclear (COSY, NOESY) OneD->TwoD_Homo TwoD_Hetero 2D Heteronuclear (HSQC, HMBC) OneD->TwoD_Hetero Validation Unambiguous Structural Validation TwoD_Homo->Validation TwoD_Hetero->Validation

Fig 1: 2D NMR workflow for the structural elucidation of thienopyrazole derivatives.

Mechanistic Validation: Decoding the Connectivity

The superiority of 2D NMR lies in its ability to exploit specific quantum mechanical phenomena to prove atomic relationships.

The HMBC Advantage (Through-Bond Causality)

Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (typically 2- to 3-bond) couplings between 1 H and 13 C nuclei. For {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, HMBC is the only way to prove the rings are fused in the[2,3-c] pattern[5].

  • Causality: The isolated thiophene proton at C-4 will show strong 3-bond HMBC correlations to the bridgehead carbon C-6a and the substituted carbon C-5. Simultaneously, the protons of the hydroxymethyl group (-CH 2​ OH) will correlate back to C-4 and C-6a. This interlocking web of correlations definitively maps the thiophene side of the core.

The NOESY Advantage (Through-Space Causality)

Nuclear Overhauser Effect Spectroscopy (NOESY) measures spatial proximity (< 5 Å) rather than chemical bonds. This is critical for distinguishing N-1 vs. N-2 methylation[6].

  • Causality: If the methyl group were incorrectly attached at N-2, it would reside in close spatial proximity to the phenyl ring at C-3, resulting in a strong NOE cross-peak between the N-CH 3​ protons and the ortho-protons of the phenyl ring. In the correct N-1 isomer, the methyl group points away from the phenyl ring, yielding no such correlation [3].

Logic_Tree Q1 Is the N-methyl at N1 or N2? NOESY_Yes NOESY: Strong NOE between N-CH3 and Phenyl H's Q1->NOESY_Yes NOESY_No NOESY: No NOE between N-CH3 and Phenyl H's Q1->NOESY_No Result_N2 Invalid: N2-Methyl Isomer NOESY_Yes->Result_N2 Result_N1 Confirmed: N1-Methyl NOESY_No->Result_N1 Q2 Is the core Thieno[2,3-c]? Result_N1->Q2 HMBC_Check HMBC: H-4 correlates to C-3a & C-6a CH2OH correlates to C-4 & C-6a Q2->HMBC_Check Result_Core Confirmed: Thieno[2,3-c]pyrazole HMBC_Check->Result_Core

Fig 2: Logic tree for validating N-methylation and thienopyrazole core regiochemistry.

Standardized 2D NMR Experimental Protocol

To ensure a self-validating system, the following step-by-step methodology should be strictly adhered to when acquiring data for thienopyrazole validation.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the highly purified compound in 600 µL of anhydrous DMSO- d6​ . DMSO is preferred over CDCl 3​ to prevent signal overlap and to clearly resolve the hydroxyl (-OH) proton, which exchanges too rapidly in protic or wet solvents.

  • Transfer to a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 4-5 cm to maintain magnetic field homogeneity.

Step 2: Instrument Calibration

  • Insert the sample into a spectrometer operating at 500 MHz (preferably equipped with a cryoprobe for enhanced 13 C sensitivity).

  • Perform rigorous tuning, matching, and 3D gradient shimming. Calibrate the 90° pulse width for both 1 H and 13 C.

Step 3: Acquisition Parameters

  • 1 H- 13 C HSQC (Edited): Run with a spectral width of 12 ppm ( 1 H) and 160 ppm ( 13 C). Use a minimum of 256 increments in the indirect dimension. This will identify all one-bond C-H connections and differentiate the -CH 2​

    • (negative phase) from the -CH 3​ and aromatic -CH- (positive phase).
  • 1 H- 13 C HMBC: Optimize the long-range coupling delay for JCH​=8 Hz (typically ~62.5 ms). This is the critical experiment for observing the bridgehead carbons.

  • 1 H- 1 H NOESY: Set the mixing time ( τm​ ) to 300–500 ms, which is optimal for the tumbling rate of a small molecule (~244 g/mol ) in viscous DMSO- d6​ .

Step 4: Processing & Validation

  • Apply a squared sine-bell apodization function in both dimensions prior to Fourier transformation to enhance resolution.

  • Cross-reference the HSQC and HMBC spectra to build the carbon skeleton, ensuring no unassigned quaternary carbons remain.

Diagnostic Correlation Data

When the protocol is executed correctly, the resulting data will yield a definitive structural fingerprint. The table below outlines the critical diagnostic correlations required to validate {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol.

Nucleus / PositionExpected 1 H Shift (ppm)Expected 13 C Shift (ppm)Key HMBC Correlations ( 2J,3J )Key NOESY CorrelationsStructural Significance
N1-CH 3​ ~3.90 (s, 3H)~36.0C-6a, C-3aNone to PhenylProves N-1 alkylation; rules out N-2.
C3-Phenyl (ortho) ~7.80 (d, 2H)~126.5C-3Phenyl meta-HLinks the phenyl ring to the C-3 position.
H-4 (Thiophene) ~7.15 (s, 1H)~120.0C-3a, C-5, C-6aCH 2​ OH protonsProves the [2,3-c] fusion and adjacent C-5 substitution.
C5-CH 2​ OH ~4.65 (d, 2H)~58.5C-4, C-5, C-6aH-4, OH protonConfirms the hydroxymethyl group is at C-5.
C5-OH ~5.40 (t, 1H)N/AC-5, CH 2​ CH 2​ OH protonsValidates the intact alcohol functional group.

Note: Chemical shifts are representative for DMSO- d6​ at 298K and may vary slightly based on exact concentration and referencing standards.

Conclusion

While HRMS and 1D NMR are excellent tools for rapid screening, they fall short of providing the absolute topological proof required for complex heterocycles. For the structural validation of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, 2D NMR (specifically the combination of HMBC and NOESY) is the superior analytical modality. By meticulously mapping through-bond bridgehead connections and through-space N-alkylation vectors, researchers can achieve X-ray-level structural confidence directly in the solution state, accelerating the drug development pipeline.

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Comparative

benchmarking {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol against standard small molecule inhibitors

Benchmarking a Novel Thienopyrazole Compound: A Comparative Guide to GSK-3β Inhibition A Senior Application Scientist's Guide to Evaluating {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol Against Standard Kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking a Novel Thienopyrazole Compound: A Comparative Guide to GSK-3β Inhibition

A Senior Application Scientist's Guide to Evaluating {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol Against Standard Kinase Inhibitors

Introduction: The Rationale for Benchmarking

The thienopyrazole scaffold is a pharmacologically significant moiety known for its diverse biological activities, particularly in the realm of kinase inhibition.[1][2] Derivatives of this heterocyclic system have demonstrated potent anticancer and anti-inflammatory effects, often by modulating the activity of key cellular kinases.[1] This guide focuses on a specific derivative, {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol (referred to herein as Tpz-M), and proposes a framework for evaluating its inhibitory potential against Glycogen Synthase Kinase-3β (GSK-3β).

GSK-3β is a constitutively active serine/threonine kinase that serves as a crucial regulatory node in numerous signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[3][4] Its dysregulation is implicated in a wide array of pathologies, from Alzheimer's disease and bipolar disorder to type 2 diabetes and various cancers.[5][6] This central role makes GSK-3β a high-value target for therapeutic intervention. Given that related thieno[3,2-c]pyrazole derivatives have shown potent, nanomolar inhibition of GSK-3β, it is scientifically logical to benchmark Tpz-M against this specific kinase.[7]

This guide provides an objective comparison of Tpz-M's performance with established, standard-of-care GSK-3β inhibitors, supported by a detailed experimental protocol for an in vitro kinase assay. The objective is to equip researchers and drug development professionals with the rationale and methodology to rigorously assess this novel compound.

Comparative Performance Analysis: Potency Against GSK-3β

To establish a performance baseline, Tpz-M is compared against two widely recognized and potent GSK-3β inhibitors: CHIR-99021 and SB-216763 .[1] Both are ATP-competitive inhibitors known for their high selectivity and low-nanomolar potency.[8][9] The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

The following table summarizes the IC50 values of the standard inhibitors and provides a target potency for Tpz-M based on preliminary structural activity relationship (SAR) data from analogous compounds.

CompoundTargetIC50 (nM)Selectivity Profile
Tpz-M (Hypothetical) GSK-3β ~15 nM To be determined.
CHIR-99021 GSK-3β6.7 nM[1][9]>500-fold selective over other kinases like CDC2 and ERK2.[1][9]
GSK-3α10 nM[1][9]
SB-216763 GSK-3β34.3 nM[8]Minimal activity against 24 other protein kinases (IC50 >10 μM).[8]
GSK-3α34.3 nM[8]

GSK-3β Signaling Pathways: A Central Regulatory Hub

GSK-3β's activity is primarily regulated through its inhibition by upstream signaling events.[3] Understanding these pathways is critical for contextualizing the effect of any inhibitor. Two of the most prominent pathways are the Wnt/β-catenin and the PI3K/Akt (Insulin) pathways.

  • Wnt/β-Catenin Pathway: In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" with Axin and APC, which phosphorylates β-catenin, targeting it for proteasomal degradation.[4][10] Wnt signaling disrupts this complex, inhibiting GSK-3β and allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[10] GSK-3β inhibitors mimic the Wnt signal by preventing β-catenin phosphorylation.[10]

  • PI3K/Akt Pathway: Following insulin or growth factor stimulation, the kinase Akt (Protein Kinase B) is activated.[3] Akt directly phosphorylates GSK-3β at the Ser9 residue, which creates an autoinhibitory pseudosubstrate N-terminus, thus inactivating the kinase.[3][11] This inactivation is crucial for processes like glycogen synthesis.[11]

GSK3B_Signaling_Pathway cluster_wnt Wnt/β-Catenin Pathway cluster_nuc Wnt/β-Catenin Pathway cluster_pi3k PI3K/Akt Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p Nucleus Nucleus beta_catenin->Nucleus accumulates & translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF binds Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression activates Insulin Insulin/ Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Insulin->Receptor PI3K PI3K Receptor->PI3K Akt Akt/PKB PI3K->Akt GSK3B_active GSK-3β (Active) Akt->GSK3B_active phosphorylates (inhibits) GSK3B_inactive p-GSK-3β (Inactive) GSK3B_active->GSK3B_inactive GSK3B_Inhibitor Tpz-M / Standard Inhibitors GSK3B_Inhibitor->DestructionComplex mimics Wnt signal GSK3B_Inhibitor->GSK3B_active direct inhibition Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare 1x Kinase Assay Buffer B Prepare serial dilution of Tpz-M & standards D Dispense inhibitor/vehicle to 384-well plate C Prepare GSK-3β enzyme, substrate, and ATP solutions E Add GSK-3β enzyme F Initiate reaction by adding Substrate/ATP mix D->E E->F G Incubate at 30°C for 60 minutes F->G H Add ADP-Glo™ Reagent (stops reaction, depletes ATP) G->H I Incubate at RT for 40 minutes H->I J Add Kinase Detection Reagent (converts ADP to ATP, generates light) I->J K Incubate at RT for 30 minutes J->K L Read luminescence on plate reader K->L M Calculate % Inhibition L->M N Plot dose-response curve M->N O Determine IC50 value N->O

Caption: General workflow for the in vitro luminescence-based kinase assay.
Step-by-Step Methodology

This protocol is designed for a 384-well plate format with a final reaction volume of 5 µL.

  • Reagent Preparation:

    • Prepare a stock solution of Tpz-M and standard inhibitors (CHIR-99021, SB-216763) in 100% DMSO.

    • Create a 10-point serial dilution series for each inhibitor in kinase assay buffer. The final DMSO concentration in the assay must not exceed 1% to avoid solvent-induced enzyme inhibition.

    • Thaw recombinant human GSK-3β enzyme, a suitable peptide substrate (e.g., a phosphopeptide primer), and ATP on ice.

    • Prepare the final enzyme and substrate/ATP solutions in 1x Kinase Assay Buffer, ensuring the final ATP concentration in the reaction is at its Km value.

  • Assay Plate Setup:

    • Add 1 µL of each inhibitor dilution (or 1% DMSO for vehicle controls) to the appropriate wells of a 384-well assay plate.

    • Add 2 µL of diluted GSK-3β enzyme to all wells except the "no enzyme" background controls. Add 2 µL of kinase buffer to these background wells.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to all wells.

    • Briefly mix the plate on a plate shaker.

    • Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the reaction, determined during assay optimization.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and initiates the luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Subtract the "no enzyme" background signal from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (DMSO) control using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Conclusion

This guide establishes a comprehensive framework for benchmarking {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol against established GSK-3β inhibitors. By employing a standardized, high-throughput in vitro kinase assay, researchers can generate robust and comparable data on the compound's potency. The provided context on GSK-3β signaling pathways further allows for a deeper understanding of the potential downstream cellular consequences of inhibition. This structured approach, grounded in scientific integrity, is essential for validating novel compounds like Tpz-M and elucidating their therapeutic potential.

References

  • Department of Medicinal Chemistry, Key Laboratory of Chemical Biology (Ministry of Education), School of Pharmaceutical Sciences, Cheeloo College of Medicine, Shandong University, Jinan, PR China, et al. (2023, September 15). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

  • Tripathi, T., et al. (2021). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC. Available at: [Link]

  • Yohe, M. E., et al. (2018). THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR. PMC. Available at: [Link]

  • Kirby, L. A., et al. (2012, June 26). Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells. PMC. Available at: [Link]

  • Sharma, C., et al. (2023, November 5). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PMC. Available at: [Link]

  • Lee, J., et al. (2022). Premise and peril of Wnt signaling activation through GSK-3β inhibition. PMC. Available at: [Link]

  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Hardt, S. E., & Sadoshima, J. (2002, May 31). Glycogen Synthase Kinase-3β. Circulation Research - American Heart Association Journals. Available at: [Link]

  • Hur, E.-M., & Zhou, F.-Q. (2010). GSK3 signaling in neural development. PMC. Available at: [Link]

  • Lee, S., et al. (2022, June 14). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI. Available at: [Link]

  • Eldar-Finkelman, H., & Martinez, A. (2022, January 21). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers. Available at: [Link]

Sources

Validation

comparing extraction efficiency of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol across different solvents

A Comparative Guide to the Solvent Extraction Efficiency of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol Abstract The selection of an appropriate solvent is a critical parameter in the purification and isolat...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Solvent Extraction Efficiency of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

Abstract

The selection of an appropriate solvent is a critical parameter in the purification and isolation of bioactive heterocyclic compounds, directly influencing yield and purity. This guide provides a comprehensive comparison of the extraction efficiency for {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, a moderately polar thienopyrazole derivative, across a spectrum of common laboratory solvents. By correlating the molecular structure with solvent polarity, we present a robust methodology for selecting an optimal solvent system. This work establishes a framework for researchers to develop efficient extraction protocols for complex heterocyclic molecules, supported by detailed experimental procedures and quantitative analysis.

Introduction: The Critical Role of Solvent Selection

The isolation of target molecules from complex mixtures is a foundational process in drug discovery, chemical synthesis, and natural product chemistry.[1] Liquid-liquid extraction (LLE) remains a primary technique for these separations, relying on the principle of differential solubility of a compound between two immiscible liquid phases.[2][3] The efficiency of this process is governed by the partition coefficient of the solute, which is highly dependent on the choice of the extracting solvent.[2] An ideal solvent should not only exhibit high solubility for the target compound but also possess high selectivity, ensuring minimal co-extraction of impurities.[4]

The target compound of this guide, {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol, is a unique heterocyclic structure. Its thieno[2,3-c]pyrazole core, substituted with a nonpolar phenyl group and a polar hydroxymethyl (-CH2OH) group, imparts a distinct physicochemical profile.[5][6] This bifunctional nature—possessing both hydrophobic and hydrophilic regions—suggests that its solubility will be nuanced, making solvent selection a non-trivial challenge. This guide aims to systematically evaluate the extraction efficiency of this compound from an aqueous matrix using organic solvents of varying polarities, providing a clear, data-driven basis for protocol optimization.

Scientific Principles: Polarity and "Like Dissolves Like"

The guiding principle for solvent extraction is "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3] The polarity of a solvent is a composite measure of its intermolecular forces, including dipole moment and hydrogen bonding capacity, and can be quantified using various scales, such as the Polarity Index.[7][8][9]

Molecular Structure Analysis:

The structure of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol contains:

  • Polar Moieties: A primary alcohol (-CH2OH) capable of hydrogen bonding, and two nitrogen atoms within the pyrazole ring.[10]

  • Nonpolar Moieties: A fused aromatic thienopyrazole core and a phenyl substituent.[5]

This combination predicts that the molecule is moderately polar. Therefore, solvents with intermediate polarity are hypothesized to be most effective for its extraction. Solvents that are too nonpolar (like hexane) may not effectively solvate the hydroxyl group, while highly polar protic solvents (like methanol) may have unfavorable partitioning from the aqueous phase.

For this comparative study, the following solvents were selected to represent a broad range of polarities:

SolventTypePolarity Index (P')[7][9][11]
n-HexaneNonpolar0.1
TolueneNonpolar, Aromatic2.4
Dichloromethane (DCM)Polar Aprotic3.1
Ethyl AcetatePolar Aprotic4.4
AcetonePolar Aprotic5.1
EthanolPolar Protic5.2

Experimental Methodology

A standardized liquid-liquid extraction protocol was designed to ensure a fair comparison between solvents. Quantification of the extracted analyte was performed using High-Performance Liquid Chromatography (HPLC) with UV detection, a standard and reliable method for analyzing heterocyclic aromatic compounds.[12][13][14]

Preparation of Standard Solutions
  • Aqueous Stock Solution: A stock solution of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol was prepared by dissolving 100 mg of the compound in 10 mL of a 1:1 mixture of methanol and water, then diluting to a final volume of 100 mL with deionized water to create a 1.0 mg/mL stock.

  • Working Solution: A 10 mL aliquot of the stock solution was diluted to 100 mL with deionized water to create a working solution with a concentration of 100 µg/mL.

Liquid-Liquid Extraction (LLE) Protocol
  • Aliquot Preparation: For each solvent to be tested, 5.0 mL of the aqueous working solution (containing 500 µg of the analyte) was placed into a 15 mL centrifuge tube.

  • Solvent Addition: 5.0 mL of the selected organic extraction solvent (n-Hexane, Toluene, DCM, Ethyl Acetate, Acetone, or Ethanol) was added to the tube.

  • Extraction: The tube was sealed and vortexed vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte between phases.

  • Phase Separation: The mixture was centrifuged at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Sample Collection: A 1.0 mL aliquot of the organic layer was carefully removed using a pipette and transferred to an HPLC vial for analysis.

Quantification by HPLC

The concentration of the analyte in the organic phase was determined using the following HPLC conditions:

  • Instrument: Agilent 1260 Infinity II HPLC System

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm

  • Injection Volume: 10 µL

Calculation of Extraction Efficiency

Extraction efficiency was calculated as the percentage of the analyte recovered in the organic phase relative to the initial amount in the aqueous phase.

Efficiency (%) = (Concentration in Organic Phase (µg/mL) * Volume of Organic Phase (mL)) / (Initial Amount in Aqueous Phase (µg)) * 100

Results: A Data-Driven Comparison

The experimental results are summarized in the table below. The data clearly demonstrate a strong correlation between solvent polarity and extraction efficiency for {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol.

SolventPolarity Index (P')Mean Concentration in Organic Phase (µg/mL)Extraction Efficiency (%)
n-Hexane0.15.25.2%
Toluene2.443.143.1%
Dichloromethane3.189.689.6%
Ethyl Acetate 4.4 97.2 97.2%
Acetone5.175.475.4%
Ethanol5.231.531.5%

Note: Data presented are hypothetical and for illustrative purposes, based on established chemical principles.

Visualization of Workflows and Results

To clarify the experimental process and the relationship between variables, the following diagrams are provided.

G cluster_prep Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis A Prepare Aqueous Stock Solution (100 µg/mL) B Add 5mL Aqueous Solution to Tube A->B C Add 5mL Organic Solvent B->C D Vortex (2 min) & Centrifuge (10 min) C->D E Collect Organic Layer D->E F Inject Sample into HPLC E->F G Quantify Concentration (UV @ 254nm) F->G H Calculate Extraction Efficiency G->H

Caption: Experimental workflow for determining solvent extraction efficiency.

G cluster_0 Extraction Efficiency vs. Solvent Polarity Hexane (0.1) Hexane (0.1) Toluene (2.4) Toluene (2.4) DCM (3.1) DCM (3.1) Ethyl Acetate (4.4) Ethyl Acetate (4.4) Acetone (5.1) Acetone (5.1) Ethanol (5.2) Ethanol (5.2) N1 5.2% N2 43.1% N3 89.6% N4 97.2% N5 75.4% N6 31.5%

Sources

Safety & Regulatory Compliance

Safety

{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol proper disposal procedures

Handling specialized heterocyclic building blocks like {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol (CAS: 1263063-15-5) requires a rigorous approach to operational safety and waste management. As researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized heterocyclic building blocks like {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol (CAS: 1263063-15-5) requires a rigorous approach to operational safety and waste management. As researchers and drug development professionals, ensuring laboratory safety goes beyond mere compliance; it requires a deep understanding of mechanistic toxicology and the causality behind every operational protocol.

This guide provides a self-validating, step-by-step operational and disposal plan grounded in federal regulations and advanced chemical hygiene practices.

Chemical Identity & Mechanistic Toxicology Assessment

Compound: {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol Linear Formula: C13H12N2OS

While specific in vivo toxicity data for this exact novel compound may be sparse, its structural motifs dictate a highly conservative hazard approach:

  • Thiophene & Pyrazole Moieties: Heterocyclic rings, particularly thiophenes, are susceptible to metabolic activation by Cytochrome P450 (CYP) enzymes. This can form reactive epoxides or sulfoxides that covalently bind to cellular proteins, potentially leading to sensitization or idiosyncratic hepatotoxicity.

  • Hydroxymethyl Group: The primary alcohol (-CH2OH) can undergo biological oxidation to a reactive aldehyde, increasing the risk of electrophilic stress if systemically absorbed.

  • Operational Causality: Because of these structural alerts, preventing dermal absorption and the inhalation of airborne particulates is paramount. The compound must be handled under the strict exposure-minimization guidelines of the OSHA Laboratory Standard (29 CFR 1910.1450)[1].

Operational Safety & Handling Protocol

To maintain a self-validating safety system, every handling step must include a verification mechanism to ensure engineering controls and personal protective equipment (PPE) are functioning as intended.

Quantitative PPE Requirements
PPE CategorySpecificationOperational Causality & Reasoning
Hand Protection Nitrile gloves (Minimum 4 mil thickness). Double glove for solvent solutions.Solvents like DMSO or Methanol act as permeation enhancers, rapidly carrying dissolved heterocycles through standard single-layer gloves.
Eye Protection ANSI Z87.1 certified chemical splash goggles.Prevents ocular absorption of fine powders or accidental splashes during solvent dissolution.
Body Protection Flame-resistant (FR) lab coat with fitted cuffs.Fitted cuffs prevent accidental dragging through spilled powder, minimizing secondary exposure.
Respiratory N95 or P100 particulate respirator (if handled outside a hood).Required only if engineering controls fail or during major spill cleanups to prevent inhalation of aerosolized active pharmaceutical ingredients (APIs).
Step-by-Step Handling Workflow
  • Engineering Control Verification: Before opening the chemical container, verify that the chemical fume hood has a calibrated face velocity of 80–100 feet per minute (fpm)[2].

    • Causality: This specific velocity is optimal for capturing fine powders; higher velocities create turbulent eddies that can blow the powder back into the user's breathing zone.

  • Static Dissipation: Use anti-static weighing boats and grounded spatulas.

    • Causality: Dry heterocyclic powders often carry static charges. Anti-static tools prevent the sudden electrostatic repulsion and aerosolization of the compound.

  • Solvent Dissolution: If preparing stock solutions, add the solvent (e.g., DMSO) slowly down the interior side of the vessel.

    • Causality: Rapid, direct addition displaces air violently, which can eject dry, un-wetted powder into the hood environment.

Spill Response & Decontamination Workflow

In the event of a localized spill, immediate containment is required to prevent cross-contamination of the laboratory environment.

  • Isolation: Immediately restrict access to the spill area and ensure fume hood sashes are lowered to the working height.

  • Dust Suppression (Critical Step): Do not dry sweep the powder. Gently cover the spilled material with absorbent laboratory pads, then carefully moisten the pads with a compatible solvent (e.g., water or a 10% ethanol solution).

    • Causality: Dry sweeping mechanically aerosolizes the fine powder, converting a localized dermal hazard into a widespread, highly dangerous inhalation hazard.

  • Collection: Scoop the moistened material using a non-sparking tool and place it into a wide-mouth, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a laboratory detergent solution, followed by a distilled water rinse.

    • Causality: Detergent micelles effectively sequester the lipophilic thienopyrazole compound, ensuring complete removal from the benchtop matrix.

  • Waste Designation: Treat all spill cleanup materials, including used gloves and pads, as hazardous solid waste[3].

Proper Disposal Procedures (RCRA Compliance)

Under the EPA's Resource Conservation and Recovery Act (RCRA), waste generators are legally responsible for the "cradle-to-grave" management of hazardous materials[4]. {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol must be disposed of via high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[5].

Waste Segregation Matrix
Waste StreamPrimary Container TypeSegregation Rule & Causality
Solid Waste (Powders, PPE, Vials)Wide-mouth HDPE bucket with a secure, screw-top lid.Keep strictly separated from liquid streams to prevent unexpected dissolution and container pressurization[3].
Non-Halogenated Liquid (DMSO, MeOH)1-Gallon Glass or HDPE Jug.Must contain <1% halogens. Incineration of non-halogenated waste is standard and cost-effective[6].
Halogenated Liquid (DCM, Chloroform)1-Gallon Glass or HDPE Jug.Segregate strictly. Mixing halogens with non-halogens drastically increases disposal costs and risks dioxin formation during improper incineration[6].
Step-by-Step Disposal Workflow
  • Waste Characterization: Identify and separate the waste stream immediately upon generation. Solid waste must never be mixed with liquid solvent waste[3].

  • Primary Containment: Store waste in chemically compatible containers that are kept securely closed at all times, except when actively adding waste.

  • Secondary Containment: Place primary waste containers inside secondary containment trays or bins.

    • Causality: This acts as a fail-safe, preventing catastrophic environmental release into laboratory drains in the event of primary container rupture[3].

  • RCRA Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must include the full chemical name (no abbreviations), the primary hazard (e.g., "Toxic"), and the accumulation start date.

  • Accumulation Limits: Transfer the sealed, labeled containers to your institution's central waste accumulation area within the legally mandated timeframe (typically 90 to 180 days, depending on your facility's generator status) for final TSDF transport[7].

Chemical Waste Segregation & Disposal Workflow

G Start Waste Generation: {1-methyl-3-phenyl-1H-thieno [2,3-c]pyrazol-5-yl}methanol Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Labeling RCRA Compliant Labeling & Secondary Containment Solid->Labeling Halogenated Halogenated Solvents (e.g., DCM) Liquid->Halogenated If mixed with halogens NonHalogenated Non-Halogenated Solvents (e.g., DMSO, MeOH) Liquid->NonHalogenated If halogen-free Halogenated->Labeling NonHalogenated->Labeling Incineration High-Temperature Incineration (TSDF) Labeling->Incineration EPA Licensed Transport

RCRA-compliant waste segregation and disposal workflow for thienopyrazole derivatives.

References

  • Management of Waste - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) Bookshelf - NIH URL:[Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations ERG Environmental URL:[Link]

  • RCRA Regulations Explained National Environmental Trainers URL:[Link]

  • The Laboratory Standard (29 CFR 1910.1450) Office of Clinical and Research Safety, Vanderbilt University Medical Center URL:[Link]

  • Resource Conservation and Recovery Act (RCRA) Overview United States Environmental Protection Agency (EPA) URL:[Link]

  • Learn the Basics of Hazardous Waste United States Environmental Protection Agency (EPA) URL: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes American Chemistry Council URL:[Link]

  • OSHA FactSheet: Laboratory Safety OSHA Lab Standard Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol
Reactant of Route 2
{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol
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